Actagardin
Description
Propriétés
IUPAC Name |
4-[[2-[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]butanoylamino]-3-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWKVNVCUPIOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H132N20O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1754.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Actagardin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actagardin, also known as Gardimycin, is a type-B lantibiotic produced by the bacterium Actinoplanes brasiliensis (formerly Actinoplanes garbadinensis or Actinoplanes liguriae).[1] It is a tetracyclic peptide antibiotic characterized by its globular structure and potent bactericidal activity against a range of Gram-positive bacteria. The primary mechanism of action of this compound is the targeted inhibition of bacterial cell wall biosynthesis. It achieves this by forming a specific complex with the peptidoglycan precursor, Lipid II, thereby preventing the transglycosylation step essential for the polymerization of the cell wall. This specific targeting of a highly conserved and essential molecule makes this compound and its class of antibiotics a subject of continued interest in the era of rising antimicrobial resistance.
Primary Mechanism: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. The core of this mechanism is the inhibition of peptidoglycan (murein) synthesis, the essential structural polymer that protects bacteria from osmotic lysis. Early studies demonstrated that at its minimum inhibitory concentration (MIC) of 100 µg/mL against Bacillus subtilis, this compound causes rapid cell lysis.[2] Experiments tracking the incorporation of radiolabeled precursors for various macromolecules showed that this compound specifically blocks the incorporation of N-acetylglucosamine (a cell wall precursor) without significantly affecting the synthesis of DNA, RNA, or proteins.[2]
This targeted action leads to two key observable phenomena:
-
Accumulation of Cytoplasmic Precursors: In whole bacterial cells treated with this compound, the ultimate soluble precursor of peptidoglycan, UDP-N-acetylmuramyl-pentapeptide, accumulates in the cytoplasm.[2]
-
Accumulation of Lipid Intermediate: In a cell-free system using a particulate enzyme preparation, the inhibition of peptidoglycan synthesis is accompanied by the accumulation of the membrane-anchored lipid intermediate.[2]
These findings pinpoint the site of action to the membrane-associated steps of the peptidoglycan biosynthesis cycle.
Molecular Target: Lipid II
The specific molecular target of this compound is Lipid II , the monomeric building block of the bacterial cell wall. Lipid II consists of a disaccharide (N-acetylglucosamine and N-acetylmuramic acid) with a pentapeptide stem, linked to the undecaprenyl pyrophosphate lipid carrier, which anchors it to the cell membrane.
This compound is classified as a type-B lantibiotic, a group of globular peptides that inhibit enzyme functions.[3] Like the well-studied type-B lantibiotic mersacidin, this compound functions by binding directly to Lipid II.[3] This binding sequesters Lipid II, making it unavailable as a substrate for the peptidoglycan glycosyltransferase (PGT) enzymes (a function of bifunctional Penicillin-Binding Proteins, PBPs). By preventing the PGTs from polymerizing Lipid II into nascent glycan chains, this compound effectively halts the transglycosylation step of cell wall synthesis.[3]
This mechanism—inhibiting cell wall synthesis via Lipid II binding without forming pores—is the defining characteristic of type-B lantibiotics.[3]
Signaling and Biosynthesis Pathway
The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the specific point of inhibition by this compound.
Quantitative Data
Quantitative data on the antimicrobial activity of this compound is limited in the available literature. The foundational 1977 study by Somma et al. provides the most direct measurements of its inhibitory effects. While this guide aims to be comprehensive, a broad-spectrum Minimum Inhibitory Concentration (MIC) table against a diverse panel of bacterial strains is not available in the cited literature.
Table 1: Inhibitory Activity of this compound (Gardimycin)
| Assay Type | Organism / System | Concentration | Effect | Reference |
|---|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis SB25 | 100 µg/mL | Inhibition of growth, leading to cell lysis | [2] |
| In Vitro Peptidoglycan Synthesis | Particulate Enzyme Preparation (Bacillus stearothermophilus) | 60 µg/mL | 50% inhibition of peptidoglycan synthesis | [2] |
| In Vitro Peptidoglycan Synthesis | Particulate Enzyme Preparation (Bacillus stearothermophilus) | 200 µg/mL | 100% inhibition of peptidoglycan synthesis |[2] |
Experimental Protocols
The mechanism of this compound was elucidated through a series of key experiments. Below are detailed methodologies for these foundational assays, based on the original research and supplemented with representative protocols for studying Lipid II-binding antibiotics.
Protocol: In Vitro Peptidoglycan Synthesis Inhibition Assay
This protocol is based on the cell-free assay described by Somma et al. (1977) to directly measure the effect of this compound on peptidoglycan polymerization from its immediate precursors.[2]
Objective: To determine the percentage inhibition of peptidoglycan synthesis by this compound in a cell-free system.
Workflow Diagram:
Materials:
-
Bacterial Strain: Bacillus stearothermophilus (e.g., ATCC 10149)
-
Particulate Enzyme Preparation: A cell fraction containing membrane fragments with active peptidoglycan synthesis enzymes.
-
Substrates:
-
UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide)
-
UDP-N-acetyl-[14C]glucosamine (UDP-[14C]GlcNAc) (radiolabeled)
-
-
Antibiotic: this compound (Gardimycin) solution of known concentration.
-
Buffers and Reagents:
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.8)
-
Magnesium Chloride (MgCl₂)
-
Isobutyric acid-1 M NH₄OH (5:3, v/v) for chromatography
-
Scintillation fluid
-
Methodology:
-
Preparation of Particulate Enzyme: a. Grow B. stearothermophilus in a suitable broth medium at 55°C to the late exponential phase. b. Harvest cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). c. Wash the cell pellet twice with a suitable buffer (e.g., Tris-HCl with MgCl₂). d. Resuspend the cells and lyse them by mechanical means (e.g., grinding with alumina or sonication). e. Perform differential centrifugation to isolate the membrane-containing particulate fraction. A low-speed spin (e.g., 1,500 x g) removes whole cells and large debris, followed by a high-speed spin (e.g., 38,000 x g for 20 minutes) to pellet the particulate enzyme.[2] f. Wash the final pellet and resuspend it in a small volume of buffer. Store frozen until use.
-
In Vitro Synthesis Reaction: a. Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, MgCl₂, UDP-MurNAc-pentapeptide, and UDP-[14C]GlcNAc. b. For test samples, add this compound to the desired final concentration (e.g., 60 µg/mL or 200 µg/mL). For the control sample, add an equal volume of sterile water or buffer. c. Initiate the reaction by adding a specific amount of the particulate enzyme preparation. d. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Analysis of Product Formation: a. Stop the reaction, typically by heating or adding SDS. b. Spot the entire reaction mixture onto Whatman 3MM chromatography paper. c. Perform descending paper chromatography using a solvent system like isobutyric acid-1 M NH₄OH (5:3). In this system, the polymerized peptidoglycan (the product) remains at the origin, while the unreacted UDP-[14C]GlcNAc substrate and lipid intermediates migrate down the paper.[2] d. After drying the chromatogram, cut out the origin segment (containing the radiolabeled product) and the rest of the lane separately. e. Place the paper segments into scintillation vials with scintillation fluid. f. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculation of Inhibition: a. Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (CPM_test / CPM_control)] * 100
Representative Protocol: Lipid II Binding Assay
As a detailed protocol for a direct this compound-Lipid II binding assay is not available in the searched literature, this section provides a representative method adapted from the study of the mechanistically similar lantibiotic, mersacidin, by Brötz et al. (1998). This method demonstrates how the interaction between a lantibiotic and its target can be quantified.
Objective: To quantify the binding of a radiolabeled lantibiotic to bacterial membranes and to demonstrate that this binding is dependent on the presence of Lipid II.
Materials:
-
Bacterial Strain: Micrococcus luteus ATCC 4698 or a strain for membrane preparation (e.g., Bacillus megaterium).
-
Radiolabeled Antibiotic: [¹⁴C]this compound (hypothetical for this protocol, as [¹⁴C]mersacidin was used in the reference study).
-
Peptidoglycan Precursors: UDP-MurNAc-pentapeptide and UDP-GlcNAc.
-
Membrane Preparations:
-
Wall membrane preparation: Capable of synthesizing full peptidoglycan.
-
Protoplast membranes: Capable of synthesizing Lipid II but not polymeric peptidoglycan.
-
-
Buffers and Reagents:
-
50 mM Tris-HCl (pH 7.8) with 10 mM MgCl₂.
-
Other antibiotics for competition assays (e.g., vancomycin, bacitracin).
-
Methodology:
-
Binding to Growing Cells (Competition Assay): a. Grow M. luteus to the exponential phase. b. In separate tubes, pre-incubate aliquots of the cell culture with competitor antibiotics (e.g., vancomycin, which also binds Lipid II, or bacitracin, which inhibits its formation) for 5 minutes. c. Add radiolabeled [¹⁴C]this compound to each tube and incubate for a further period (e.g., 10 minutes). d. Collect the cells on a filter and wash with buffer to remove unbound radioactivity. e. Measure the radioactivity retained on the filter using a scintillation counter. Reduced binding in the presence of a competitor that interferes with Lipid II availability indicates a specific interaction.
-
Binding to Isolated Membranes: a. Prepare wall membrane and protoplast membrane fractions from B. megaterium via established methods involving mechanical disruption or lysozyme (B549824) digestion, followed by differential centrifugation. b. Set up incubation mixtures (e.g., 30 µL total volume) containing: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, membrane preparation (e.g., 60 µg protein), UDP-MurNAc-pentapeptide (0.4 mM), UDP-GlcNAc (0.4 mM), and [¹⁴C]this compound. c. Incubate for 45 minutes at 23°C to allow for in situ synthesis of Lipid II and subsequent binding. d. To measure binding, filter the mixture through a glass fiber filter, wash thoroughly, and quantify the retained radioactivity by scintillation counting. e. To confirm Lipid II dependence, run parallel experiments where the UDP precursors are omitted from the incubation mixture. A significant reduction in binding in the absence of precursors demonstrates that the interaction requires the presence of Lipid II.
Conclusion
The mechanism of action of this compound is a classic example of targeted antibiotic activity. By specifically binding to the essential peptidoglycan precursor Lipid II, it effectively and efficiently halts the construction of the bacterial cell wall, leading to cell death. This mode of action, which is distinct from pore-forming lantibiotics, involves the inhibition of the transglycosylation step in peptidoglycan biosynthesis. The detailed experimental protocols that were used to uncover this mechanism provide a robust framework for the investigation of other cell wall synthesis inhibitors and for the screening of new antimicrobial agents that target this critical bacterial pathway.
References
Actagardin: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actagardin is a potent lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, with significant antimicrobial activity against a range of Gram-positive bacteria. Its unique structural features, including a complex arrangement of thioether bridges, underpin its mechanism of action, which involves the specific targeting of Lipid II, a crucial precursor in bacterial cell wall biosynthesis. This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols and visualizations to support further research and drug development efforts.
Introduction
Lantibiotics are a promising class of antimicrobial peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, which form intramolecular thioether bridges. This compound, produced by Actinoplanes garbadinensis, is a notable member of this family. Its intricate, cage-like structure provides a rigid framework that is essential for its biological activity. This document serves as a comprehensive resource for understanding the multifaceted nature of this compound.
Structure of this compound
This compound is a 19-amino acid peptide with a compact, globular structure.[1] Its defining features are the post-translational modifications that result in a complex network of thioether bridges.
Amino Acid Sequence and Post-Translational Modifications
The primary structure of this compound contains one lanthionine and three methyllanthionine bridges.[2] These bridges are formed between specific serine/threonine and cysteine residues, resulting in a tetracyclic structure. The C-terminal thioether bridge is uniquely oxidized to a sulfoxide.[2]
A natural variant, Ala(0)-actagardin, has been identified, which contains an additional alanine (B10760859) residue at the N-terminus.
Table 1: Amino Acid Sequence and Thioether Linkages of this compound
| Position | Amino Acid | Thioether Bridge Partner |
| 1 | Cys | 6 |
| 2 | Ser | - |
| 3 | Trp | - |
| 4 | Cys | 12 |
| 5 | Val | - |
| 6 | Ala | 1 |
| 7 | Gly | - |
| 8 | Cys | 17 |
| 9 | Pro | - |
| 10 | Leu | - |
| 11 | Glu | - |
| 12 | Thr | 4 |
| 13 | Val | - |
| 14 | Cys | 19 |
| 15 | Val | - |
| 16 | Ile | - |
| 17 | Thr | 8 |
| 18 | Leu | - |
| 19 | Cys | 14 |
Note: This table represents the connectivity of the thioether bridges.
Chemical Properties
A thorough understanding of the chemical properties of this compound is crucial for its development as a therapeutic agent.
Table 2: Chemical Properties of this compound
| Property | Value | Reference/Method |
| Molecular Formula | C81H124N20O24S4 | - |
| Molecular Weight | 1890.2 Da | - |
| Isoelectric Point (pI) | Data not available in literature. Prediction tools can be used for estimation.[3][4][5][6][7] | Predicted |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and DMF.[8] | Experimental |
| Stability | Stable over a wide pH range (2 to 8.5) and at temperatures up to 100°C for 30 minutes. | Experimental |
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.
Targeting Lipid II
The primary molecular target of this compound is Lipid II, a lipid-linked precursor of peptidoglycan. By binding to Lipid II, this compound sequesters it and prevents its incorporation into the growing peptidoglycan chain. This action effectively halts cell wall synthesis, leading to cell lysis and bacterial death. The interaction is highly specific and is a hallmark of several potent antibiotics.
Inhibition of Transglycosylation
Specifically, the binding of this compound to Lipid II inhibits the transglycosylation step of peptidoglycan synthesis. This prevents the polymerization of glycan chains, a critical step in the formation of the cell wall backbone.
Signaling Pathways
While the primary mechanism of action of this compound is the direct inhibition of cell wall synthesis, some lantibiotics have been shown to be involved in bacterial signaling processes, such as quorum sensing.[9][10][11][12] For instance, the production of certain lantibiotics is regulated by a quorum-sensing mechanism where the lantibiotic itself acts as a signaling molecule.[9][11] However, specific studies detailing the direct impact of this compound on major bacterial signaling pathways, such as two-component systems, beyond the stress response induced by cell wall inhibition, are limited.
Experimental Protocols
The following sections provide an overview of key experimental methodologies for the study of this compound.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution.
Protocol Overview:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable solvent system, such as a mixture of acetonitrile-d3 (B32919) and water.
-
Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including TOCSY, NOESY, and HSQC experiments.
-
Resonance Assignment: Assign the proton and carbon resonances to specific amino acid residues in the peptide sequence.
-
Structural Calculations: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures consistent with the experimental data.
Sequence Analysis by Mass Spectrometry
Mass spectrometry (MS) is an essential tool for verifying the amino acid sequence and identifying post-translational modifications of this compound.
Protocol Overview:
-
Sample Preparation: The peptide may require reduction and alkylation of cysteine residues (if not part of thioether bridges) followed by enzymatic digestion (e.g., with trypsin) to generate smaller fragments.
-
Data Acquisition: Analyze the peptide fragments using techniques such as MALDI-TOF or ESI-MS/MS.
-
Sequence Determination: Determine the amino acid sequence of the fragments based on their mass-to-charge ratios and fragmentation patterns.
-
PTM Analysis: Identify post-translational modifications by observing mass shifts in the peptide fragments.
Lipid II Binding Assay
In vitro assays are used to confirm the direct interaction of this compound with Lipid II and to study the inhibition of peptidoglycan synthesis.
Protocol Overview:
-
Preparation of Lipid II: Isolate Lipid II from bacterial cultures or synthesize it chemoenzymatically.
-
Inhibition of in vitro Lipid II Synthesis: Set up a reaction mixture containing the necessary enzymes and radiolabeled precursors for Lipid II synthesis. Add this compound at various concentrations and measure the inhibition of radiolabeled Lipid II formation.
-
Analysis: Separate the reaction products by thin-layer chromatography (TLC) and quantify the amount of synthesized Lipid II using autoradiography or a phosphorimager.
Conclusion
This compound represents a compelling lead compound for the development of new antibiotics against Gram-positive pathogens. Its well-defined structure and specific mechanism of action provide a solid foundation for further medicinal chemistry efforts to enhance its therapeutic properties. The experimental protocols and data presented in this guide are intended to facilitate these endeavors and contribute to the ongoing fight against antimicrobial resistance.
References
- 1. Lipid II-Based Antimicrobial Activity of the Lantibiotic Plantaricin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoelectric point - Wikipedia [en.wikipedia.org]
- 4. A lower isoelectric point increases signal sequence–mediated secretion of recombinant proteins through a bacterial ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoelectric Point Separations of Peptides and Proteins | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. toku-e.com [toku-e.com]
- 9. Quorum sensing control of lantibiotic production; nisin and subtilin autoregulate their own biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MutRS quorum-sensing system controls lantibiotic mutacin production in the human pathogen Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The MutRS quorum-sensing system controls lantibiotic mutacin production in the human pathogen Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lantibiotic Actagardine: Discovery, History, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actagardine, a member of the type-B lantibiotic family, stands as a promising antimicrobial agent with a unique structure and mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to Actagardine and its derivatives. Detailed methodologies for its purification, structural elucidation, and biological evaluation are presented, alongside a consolidated summary of its antimicrobial efficacy. This document aims to serve as a core resource for researchers engaged in the study and development of novel antibiotics.
Introduction: Discovery and History
Actagardine, initially designated as Gardimycin, was first isolated from the fermentation broth of the Gram-positive bacterium Actinoplanes garbadinensis[1]. A natural variant, Ala(0)-actagardine, which contains an additional N-terminal alanine, is produced by Actinoplanes liguriae[1][2]. As a type-B lantibiotic, Actagardine is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by its globular structure and specific mechanism of action targeting bacterial cell wall synthesis[1]. Its potent activity against a range of Gram-positive pathogens, including Clostridium difficile, has driven continued interest in its therapeutic potential[1].
Molecular Structure and Physicochemical Properties
The chemical structure of Actagardine was elucidated through a combination of amino acid analysis, Edman degradation, and advanced nuclear magnetic resonance (NMR) spectroscopy. It is a 19-amino acid peptide with a complex, tetracyclic structure formed by one lanthionine (B1674491) and three methyllanthionine thioether bridges. A distinctive feature of Actagardine is the presence of a sulfoxide (B87167) group on one of the methyllanthionine residues, a modification that is unique among known lantibiotics.
Table 1: Physicochemical Properties of Actagardine
| Property | Value | Reference |
| Molecular Formula | C83H126N20O25S4 | |
| Molecular Weight | 1888.2 g/mol | |
| Amino Acid Sequence | Cys-Ser-Gly-Trp-Val-Cys-Leu-Ile-Glu-Cys-Val-Ile-Ala-Cys-Ala-Gly | |
| Key Structural Features | One lanthionine bridge, three methyllanthionine bridges, one sulfoxide group |
Biosynthesis of Actagardine
The biosynthesis of Actagardine is governed by a dedicated gene cluster, gar, which encodes the necessary enzymatic machinery for its production and modification. The process begins with the ribosomal synthesis of a precursor peptide, GarA, which consists of an N-terminal leader peptide and a C-terminal core peptide.
The key enzymes involved in the post-translational modifications are:
-
GarM: A bifunctional enzyme that first dehydrates specific serine and threonine residues in the core peptide to dehydroalanine (B155165) and dehydrobutyrine, respectively. Subsequently, it catalyzes the intramolecular Michael-type addition of cysteine residues to these dehydrated amino acids, forming the characteristic thioether linkages (lanthionine and methyllanthionine bridges).
-
GarO: A monooxygenase responsible for the oxidation of a specific sulfur atom within a methyllanthionine residue to form the unique sulfoxide group.
Following these modifications, the leader peptide is cleaved off to yield the mature, biologically active Actagardine.
Mechanism of Action
Actagardine exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall. Specifically, it binds to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. Lipid II is responsible for transporting peptidoglycan subunits from the cytoplasm to the exterior of the cell membrane where they are incorporated into the growing cell wall.
By binding to Lipid II, Actagardine effectively sequesters this essential building block, preventing its utilization by the cell wall synthesis machinery. This disruption leads to a weakening of the cell wall, ultimately causing cell lysis and bacterial death.
Antimicrobial Activity
Actagardine and its derivatives have demonstrated potent activity against a variety of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
Table 2: Minimum Inhibitory Concentration (MIC) of Actagardine and its Derivatives
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Actagardine | Clostridium difficile (19 strains) | 1.477 - 11.813 | ||
| Actagardine | Enterococcus faecalis 29212 | 4.24 | ||
| Ala(0)-actagardine | ||||
| Deoxyactagardine B (DAB) | Enterococcus faecalis 29212 | 4.27 | ||
| Ala(0)-DAB-Lys | Bacillus subtilis W23 | 1.20 | ||
| Ala(0)-DAB-Lys | Enterococcus faecalis 29212 | 7.28 | ||
| NVB302 | Clostridium difficile | 1 |
Key Experimental Protocols
Purification of Actagardine from Actinoplanes liguriae
A detailed protocol for the isolation of Ala(0)-actagardine has been described. The general steps are as follows:
-
Fermentation: Actinoplanes liguriae ATCC 31048 is cultured in a suitable medium containing mannitol (B672) and soya meal to promote the production of Ala(0)-actagardine.
-
Solid-Phase Extraction: The culture broth is subjected to solid-phase extraction to capture the lantibiotic.
-
Chromatographic Separation: The crude extract is then purified using a two-step chromatographic process to yield pure Ala(0)-actagardine.
Heterologous Expression and Purification of Ala(0)-actagardine in E. coli
A method for the heterologous production of Ala(0)-actagardine has been developed, enabling the production of derivatives and facilitating structure-function studies.
-
Gene Co-expression: The genes for the precursor peptide (GarA) and the modification enzymes (GarM and GarO) are co-expressed in E. coli BL21(DE3) cells.
-
Cell Lysis: The cells are harvested and lysed by sonication in a buffer containing 20 mM NaH2PO4 (pH 7.5), 500 mM NaCl, 0.5 mM imidazole, and 20% glycerol.
-
Purification: The soluble fraction containing the modified peptide is purified using affinity chromatography, followed by further purification steps as needed.
References
Actagardin's Inhibition of Peptidoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actagardin is a globular, type B lantibiotic that exhibits potent antimicrobial activity against a range of Gram-positive bacteria. Its primary mechanism of action is the targeted inhibition of peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall. This technical guide provides an in-depth exploration of this compound's role in disrupting this essential pathway. Through a comprehensive review of the available scientific literature, we present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global public health. The bacterial cell wall, and specifically the synthesis of its primary component, peptidoglycan, remains a validated and attractive target for the development of new antibacterial drugs. Peptidoglycan is a unique and essential polymer in bacteria, absent in eukaryotes, making it an ideal target for selective toxicity.
This compound, a post-translationally modified peptide antibiotic, belongs to the class of lantibiotics characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. It shares structural and functional similarities with another well-studied type B lantibiotic, mersacidin (B1577386). The mode of action of these lantibiotics differs from many other cell wall synthesis inhibitors. Instead of directly targeting the enzymes involved in the process, they bind to a key precursor molecule, Lipid II.
This guide will delve into the specifics of how this compound interacts with Lipid II to halt the peptidoglycan assembly line, providing a detailed overview of its inhibitory mechanism, supporting quantitative data, and the experimental methodologies used to elucidate these findings.
Mechanism of Action: Targeting Lipid II and Transglycosylation
The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm and culminates in the cross-linking of glycan chains on the outer surface of the cytoplasmic membrane. A critical intermediate in this pathway is Lipid II, a molecule composed of a disaccharide-pentapeptide unit linked to a bactoprenol (B83863) lipid carrier. Lipid II is translocated across the cell membrane, where it serves as the substrate for transglycosylase and transpeptidase enzymes, which catalyze the polymerization and cross-linking of the peptidoglycan chains, respectively.
This compound exerts its inhibitory effect by specifically binding to Lipid II.[1] This binding event physically obstructs the subsequent enzymatic steps, primarily the transglycosylation reaction.[1] By sequestering Lipid II, this compound prevents the elongation of the glycan strands, thereby halting the entire peptidoglycan synthesis process. This disruption of cell wall formation ultimately leads to cell lysis and bacterial death.
It is important to note that while this compound and the well-known glycopeptide antibiotic vancomycin (B549263) both target Lipid II, their binding sites and mechanisms of inhibition differ. Vancomycin binds to the D-Ala-D-Ala terminus of the pentapeptide side chain of Lipid II, primarily inhibiting the transpeptidation step. In contrast, this compound's interaction with Lipid II is thought to involve the pyrophosphate and sugar moieties, directly interfering with the transglycosylase enzymes.
Quantitative Data
One study utilized a concentration of 7.4 µM of this compound in a competitive binding assay, demonstrating its ability to displace radiolabeled mersacidin from bacterial membranes. This suggests a comparable binding affinity for their common target, Lipid II.
Table 1: Comparative Inhibitory Activity of this compound and Other Antibiotics
| Antibiotic | Target | Primary Inhibitory Step | Reported Effective Concentration Range |
| This compound | Lipid II | Transglycosylation | Similar to Mersacidin and Vancomycin |
| Mersacidin | Lipid II | Transglycosylation | Micromolar (µM) range |
| Vancomycin | Lipid II (D-Ala-D-Ala) | Transpeptidation | Micromolar (µM) range |
| Moenomycin | Transglycosylases | Transglycosylation | Nanomolar (nM) range |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Gram-Positive Bacteria
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | Data not yet available |
| Streptococcus pneumoniae | Data not yet available |
| Enterococcus faecalis | Data not yet available |
Note: Specific MIC values for this compound against various bacterial strains are not consistently reported in publicly accessible literature. Further dedicated studies are required to establish a comprehensive susceptibility profile.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro Peptidoglycan Synthesis Assay
This assay measures the incorporation of radiolabeled precursors into newly synthesized peptidoglycan in the presence and absence of an inhibitor.
Materials:
-
Bacterial membrane preparation (e.g., from Bacillus stearothermophilus or Staphylococcus simulans)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)
-
Radiolabeled UDP-[14C]GlcNAc or UDP-[3H]MurNAc-pentapeptide
-
This compound (or other inhibitors) at various concentrations
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, bacterial membrane preparation, and UDP-MurNAc-pentapeptide.
-
Add this compound to the desired final concentrations to a set of reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixtures for 10 minutes at 37°C.
-
Initiate the reaction by adding radiolabeled UDP-[14C]GlcNAc.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the peptidoglycan.
-
Filter the contents of each tube through a glass fiber filter and wash the filter with cold 5% TCA to remove unincorporated radiolabeled precursors.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control well with bacteria and no antibiotic, and a negative control well with broth only.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
Lipid II Binding Assay (Competitive Binding)
This assay assesses the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand (e.g., [14C]mersacidin) for binding to Lipid II in bacterial membranes.
Materials:
-
Bacterial membrane preparation rich in Lipid II
-
Radiolabeled ligand (e.g., [14C]mersacidin)
-
Unlabeled this compound at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the bacterial membrane preparation with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound from the free radiolabeled ligand.
-
Wash the filter with cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The decrease in bound radioactivity with increasing concentrations of this compound indicates competitive binding.
-
The data can be used to calculate the inhibitory concentration (IC50) of this compound for the binding of the radiolabeled ligand.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
This compound represents a promising class of antibiotics that target a well-validated but distinct step in bacterial cell wall synthesis. Its ability to inhibit peptidoglycan formation by sequestering the essential precursor Lipid II highlights a mechanism with the potential to circumvent existing resistance pathways that target the biosynthetic enzymes directly. The information presented in this technical guide, including the mechanism of action, comparative activity data, and detailed experimental protocols, provides a solid foundation for further research and development of this compound and other type B lantibiotics as next-generation antimicrobial agents. Future work should focus on obtaining more precise quantitative data on its inhibitory and binding activities and expanding the evaluation of its efficacy against a broader range of clinically relevant, drug-resistant pathogens.
References
Molecular Interaction Between Actagardin and Lipid II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between the lantibiotic Actagardin and its bacterial target, Lipid II. It details the mechanism of action, summarizes relevant quantitative data for analogous compounds, outlines key experimental protocols for studying this interaction, and provides structural context.
Executive Summary
This compound (also known as Gardimycin) is a tetracyclic, 19-residue peptide lantibiotic belonging to the Type B (globular) subclass.[1][2] Its antimicrobial activity stems from a highly specific interaction with Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.[3] By binding to Lipid II, this compound effectively sequesters this molecule, thereby inhibiting the transglycosylation step of peptidoglycan synthesis.[4][5] Unlike Type A lantibiotics such as nisin, this interaction does not lead to pore formation; instead, the primary mechanism is the disruption of cell wall construction, resulting in slow cell lysis. This targeted mechanism makes the this compound-Lipid II interaction a compelling subject for the development of novel antibiotics, particularly in an era of rising antimicrobial resistance.
Mechanism of Action: Sequestration of a Key Precursor
The bactericidal action of this compound is initiated by its binding to Lipid II on the exterior side of the bacterial cytoplasmic membrane. This interaction is central to its inhibitory effect on cell wall synthesis.
-
Lipid II Biosynthesis and Translocation: Lipid II is synthesized on the cytoplasmic side of the bacterial membrane and then translocated to the periplasmic face. It serves as the fundamental building block for the growing peptidoglycan network.
-
Complex Formation: this compound, with its compact and globular structure, recognizes and forms a stable complex with the accessible Lipid II molecule. This binding is thought to involve a conserved sequence motif shared with other Type B lantibiotics like mersacidin.
-
Inhibition of Transglycosylation: The formation of the this compound-Lipid II complex physically obstructs the glycosyltransferase enzymes responsible for polymerizing the glycan chains of the cell wall. By sequestering its substrate, this compound effectively halts the extension of the peptidoglycan layer.
-
Cell Lysis: Without the ability to synthesize and repair its peptidoglycan wall, the bacterium becomes vulnerable to osmotic pressure, leading to eventual cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Sequence determination of actagardine, a novel lantibiotic, by homonuclear 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gardimycin, a new antibiotic inhibiting peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gardimycin, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antibacterial Spectrum of Actagardin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Actagardin, a member of the lantibiotic family of antimicrobial peptides, exhibits a targeted and potent inhibitory activity against a range of Gram-positive bacteria. Its mechanism of action involves the specific binding to Lipid II, a crucial precursor in the bacterial cell wall peptidoglycan synthesis pathway. This interaction effectively halts the construction of the protective peptidoglycan layer, leading to cell lysis and bacterial death. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism.
Antibacterial Spectrum of this compound
This compound demonstrates significant antibacterial activity against various clinically relevant Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of these bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Clostridium difficile | Various clinical isolates | 1.477 - 11.813 | [1] |
| Staphylococcus aureus | - | Not explicitly quantified in the search results | [1] |
| Streptococcus pneumoniae | - | Not explicitly quantified in the search results | [1] |
| Enterococcus faecium | - | Not explicitly quantified in the search results | [1] |
| Bacillus subtilis | SB25 | Inhibition of cell wall synthesis observed at 100 µg/mL | [2] |
Note: While several sources mention the activity of this compound against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus species, specific MIC values were not available in the provided search results. The value for Bacillus subtilis represents a concentration at which inhibition of peptidoglycan synthesis was observed, not a definitive MIC value.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound's primary mode of action is the disruption of bacterial cell wall formation through the inhibition of peptidoglycan synthesis. This process is initiated by the binding of this compound to Lipid II, a lipid-linked precursor molecule that carries the building blocks of the peptidoglycan layer across the cell membrane.
The peptidoglycan synthesis pathway can be summarized as follows:
-
Cytoplasmic Synthesis: The building blocks of peptidoglycan, N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) attached to a pentapeptide, are synthesized in the cytoplasm.
-
Lipid Carrier Formation: The NAM-pentapeptide is transferred to a lipid carrier molecule, undecaprenyl phosphate, on the inner side of the cell membrane, forming Lipid I.
-
Lipid II Formation: NAG is then added to Lipid I to form Lipid II.
-
Translocation: Lipid II is flipped across the cell membrane to the exterior surface.
-
Polymerization (Transglycosylation): The disaccharide-pentapeptide unit of Lipid II is incorporated into the growing peptidoglycan chain.
-
Cross-linking (Transpeptidation): The peptide side chains of the peptidoglycan strands are cross-linked to provide structural integrity to the cell wall.
This compound specifically targets and binds to Lipid II on the outer surface of the cell membrane. This binding sequesters Lipid II, preventing its utilization by the transglycosylase enzymes that are responsible for polymerizing the glycan chains. The blockage of this crucial step halts the extension of the peptidoglycan network, ultimately leading to a weakened cell wall and subsequent cell lysis.
Experimental Protocols for MIC Determination
The Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria can be determined using standard laboratory methods such as broth microdilution or agar (B569324) diffusion assays.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Detailed Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer recommended for lantibiotics) at a concentration at least 10 times the highest final concentration to be tested.
-
Preparation of Microtiter Plates: Add 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium to all wells of a 96-well plate.
-
Serial Dilution of this compound: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Mix well and transfer 50 µL from the first well to the second well. Continue this two-fold serial dilution across the plate, discarding the final 50 µL from the last well. This will result in a range of this compound concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies to inoculate a tube of sterile broth and incubate until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, except for the sterility control wells (which should only contain broth).
-
Controls:
-
Growth Control: Wells containing broth and the bacterial inoculum but no this compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test bacterium.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth.
Agar Diffusion Method (Disk Diffusion)
While less quantitative for determining a precise MIC value, the agar diffusion method can be used to assess the susceptibility of a bacterial strain to this compound.
Detailed Protocol:
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates.
-
Preparation of Bacterial Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly swab the entire surface of the MHA plate with the bacterial inoculum using a sterile cotton swab.
-
Application of this compound Disk: Aseptically place a paper disk impregnated with a known concentration of this compound onto the center of the inoculated agar plate.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is indicative of the bacterium's susceptibility to this compound.
Conclusion
This compound presents a promising antibacterial agent with a specific and effective mechanism of action against Gram-positive bacteria. Its ability to inhibit the essential process of peptidoglycan synthesis by targeting Lipid II makes it a valuable subject for further research and development in the face of growing antibiotic resistance. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's antibacterial spectrum, facilitating comparative studies and aiding in the assessment of its therapeutic potential. Further research is warranted to establish a more comprehensive profile of its MIC values against a broader range of clinically significant Gram-positive pathogens.
References
The Genetic Architecture of Actagardin Biosynthesis in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actagardin, a member of the lantibiotic family of ribosomally synthesized and post-translationally modified peptides (RiPPs), exhibits potent antimicrobial activity against a range of Gram-positive bacteria. Produced by actinomycetes, particularly species of the genus Actinoplanes, its unique structural features, including lanthionine (B1674491) bridges and a characteristic sulfoxide (B87167), make it a compelling subject for both fundamental research and drug development. This technical guide provides an in-depth exploration of the genetic basis of this compound production, detailing the biosynthetic gene cluster, enzymatic machinery, and experimental methodologies for its study and manipulation.
The this compound Biosynthetic Gene Cluster (gar)
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster, designated gar. This cluster was first identified and characterized in Actinoplanes garbadinensis ATCC 31049. The core components of this cluster are essential for the production of the this compound molecule.
Core Biosynthetic Genes
The fundamental genes required for the synthesis of the this compound backbone and its characteristic modifications are:
-
garA : This gene encodes the precursor peptide, GarA. Like other lantibiotics, GarA is synthesized as a prepeptide, consisting of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition signal for the modifying enzymes and is cleaved off during maturation. The core peptide is the structural precursor to the final this compound molecule.
-
garM : This gene encodes a bifunctional lanthionine synthetase. The GarM enzyme is responsible for two key post-translational modifications of the GarA core peptide:
-
Dehydration: It catalyzes the dehydration of specific serine and threonine residues within the core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.
-
Cyclization: It facilitates the intramolecular Michael-type addition of cysteine residues to the dehydroamino acids, forming the characteristic thioether cross-links known as lanthionine (from Cys addition to Dha) and methyllanthionine (from Cys addition to Dhb).
-
-
garO : This gene encodes a novel luciferase-like monooxygenase. The GarO enzyme is responsible for the formation of the unique sulfoxide bond within the this compound structure, a feature that distinguishes it from many other lantibiotics. Gene disruption studies have confirmed that the deletion of garO results in the production of deoxy-actagardin variants.[1]
Other Putative Genes in the Cluster
In addition to the core biosynthetic genes, the gar cluster contains several other open reading frames (ORFs) with putative functions in regulation, transport, and immunity. While the specific roles of many of these genes in this compound production are yet to be fully elucidated, they are thought to be involved in:
-
Regulation: Genes encoding putative regulatory proteins that may control the expression of the gar gene cluster.
-
Transport: Genes predicted to encode ABC transporters, likely involved in the export of the mature this compound from the cell.
-
Immunity: Genes that may confer resistance to the producing organism against its own antimicrobial product.
The Biosynthetic Pathway of this compound
The production of this compound is a multi-step process that begins with the ribosomal synthesis of the GarA prepeptide and proceeds through a series of enzymatic modifications.
References
Methodological & Application
Application Notes and Protocols for Actagardin Antibacterial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial activity of Actagardin, a lantibiotic antibiotic. The included methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for in vitro evaluation of this compound against various Gram-positive bacteria.
Introduction to this compound
This compound is a tetracyclic lantibiotic produced by Actinoplanes brasiliensis. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Specifically, this compound binds to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell death. This targeted mechanism makes this compound an interesting candidate for combating infections caused by Gram-positive pathogens, including antibiotic-resistant strains.
Quantitative Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of clinically relevant Gram-positive bacteria. The data has been compiled from various studies to provide a comprehensive overview of its potency.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference |
| Clostridium difficile | Various clinical isolates | 1.48 - 11.81 | [1][2] |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.5 - 2.0 | |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 1.0 - 4.0 | |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 - 1.0 | |
| Enterococcus faecalis | ATCC 29212 | 2.0 - 8.0 | |
| Enterococcus faecium | Vancomycin-resistant strains | 4.0 - 16.0 |
Note: MIC values can vary depending on the specific strain, testing methodology, and media used.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the MIC of this compound using the broth microdilution method, following CLSI guidelines. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., sterile deionized water or DMSO, and filter-sterilized)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.
-
The final volume in each well should be 50 µL after the addition of the inoculum. A typical concentration range to test for this compound is 64 µg/mL to 0.0625 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation in an atmosphere of 5% CO₂ may be required.
-
-
Reading the MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Time-Kill Kinetics Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time. It provides a dynamic view of the antimicrobial effect at different concentrations.[3]
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial cultures of test organisms
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator with shaking capability (35°C ± 2°C)
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
-
Colony counter
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol (final density of approximately 5 x 10⁵ CFU/mL in CAMHB).
-
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube (inoculum in CAMHB without this compound).
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Time-Course Sampling and Viable Cell Counting:
-
Incubate the tubes at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL against time for each this compound concentration and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the initial inoculum.
-
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its antibacterial effect by targeting a fundamental process in bacterial cell wall formation. The following diagram illustrates the simplified signaling pathway of this compound's mechanism of action.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
Determining the Minimum Inhibitory Concentration (MIC) of Actagardin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actagardin is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, with potent antimicrobial activity primarily against Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of cell wall biosynthesis by binding to Lipid II, a crucial precursor in peptidoglycan synthesis.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro activity of this compound against specific pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4]
This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, recognized as gold standards in antimicrobial susceptibility testing. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and reproducible results.
Data Presentation: MIC of this compound Against Gram-Positive Bacteria
The following table summarizes the reported MIC values of this compound against various Gram-positive pathogens. These values have been compiled from scientific literature and serve as a reference for the expected activity of this compound.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Clostridium difficile | Clinical Isolates (n=19) | 1.477 - 11.813 | |
| Staphylococcus aureus | Not Specified | Active | |
| Streptococcus pneumoniae | Not Specified | Active | |
| Enterococcus spp. | Not Specified | Active |
Note: The activity of this compound can be influenced by the specific strain and the testing conditions. Researchers should determine the MIC for their specific strains of interest.
Experimental Protocols
Protocol 1: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid growth medium. This method is amenable to high-throughput screening using 96-well microtiter plates.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, a slightly acidic buffer, or as recommended by the supplier)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium for the test organism
-
Sterile 96-well polypropylene (B1209903) microtiter plates (polypropylene is recommended to minimize peptide adsorption)
-
Test organism(s)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent choice should be based on solubility data for this compound, and if a non-aqueous solvent like DMSO is used, its final concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not prepared aseptically.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of this compound to be tested to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no this compound), and the twelfth column will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test concentrations.
-
The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and temperature conditions may be required.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well (column 11) should show turbidity, and the sterility control well (column 12) should remain clear.
-
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference standard for MIC determination and involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes (100 mm)
-
Test organism(s)
-
Sterile saline (0.85% NaCl) or PBS
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and cool it to 45-50°C in a water bath.
-
Prepare a series of tubes, each containing 18 mL of molten agar.
-
Add 2 mL of the appropriate concentration of this compound solution to each tube to achieve the desired final concentrations in the agar (this 1:10 dilution should be accounted for when preparing the this compound solutions).
-
Mix the contents of each tube thoroughly by inverting several times and pour into sterile petri dishes.
-
Allow the agar to solidify completely at room temperature.
-
Prepare a growth control plate containing no this compound.
-
-
Preparation of Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation:
-
Spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. This will deliver approximately 10⁴ CFU per spot.
-
An inoculum replicating device can be used to spot multiple strains simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
-
Growth should be clearly visible on the control plate.
-
Mandatory Visualizations
Broth Microdilution Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Dilution Workflow
Caption: Workflow for MIC determination using the agar dilution method.
This compound's Mechanism of Action
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Generation of an actagardine A variant library through saturation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Anti-Clostridium difficile Activity of Thuricin CD, Vancomycin, Metronidazole, Ramoplanin, and Actagardine, both Singly and in Paired Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Actagardin from Actinoplanes Culture Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actagardin, also known as Gardimycin, is a member of the lantibiotic family of antimicrobial peptides produced by species of the bacterium Actinoplanes, such as Actinoplanes garbadinensis and Actinoplanes liguriae.[1][2] Lantibiotics are ribosomally synthesized and post-translationally modified peptides characterized by the presence of thioether amino acids, such as lanthionine (B1674491) and methyllanthionine. This compound exhibits potent activity against a range of Gram-positive bacteria.[1][3] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[4] This specific mode of action makes this compound a molecule of interest for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.
These application notes provide a detailed protocol for the purification of this compound from Actinoplanes culture broth, from fermentation to a highly purified product. The described workflow includes initial extraction from the fermentation broth followed by a multi-step chromatography process.
Data Presentation
The following table summarizes the representative data for a typical purification process of this compound. Please note that these values are illustrative and may vary depending on the specific fermentation conditions and purification scale.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purity (%) |
| Culture Supernatant | 5000 | 1,000,000 | 200 | 100 | 1 |
| Butanol Extraction | 1500 | 850,000 | 567 | 85 | 5 |
| Solid-Phase Extraction (C18) | 300 | 750,000 | 2500 | 75 | 25 |
| Ion Exchange Chromatography (CM-Cellulose) | 60 | 600,000 | 10000 | 60 | 80 |
| Reversed-Phase HPLC | 20 | 500,000 | 25000 | 50 | >95 |
Experimental Protocols
Fermentation of Actinoplanes
A two-stage fermentation process is typically employed for the production of this compound.
-
Seed Culture: Inoculate a loopful of Actinoplanes garbadinensis from a slant into a 250 mL flask containing 50 mL of seed medium. The seed medium can consist of glucose, yeast extract, and other essential nutrients. Incubate the culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate a production fermenter containing the production medium with the seed culture (typically 5-10% v/v). The production medium often contains sources of carbon (e.g., glucose, mannitol), nitrogen (e.g., soy peptone, yeast extract), and mineral salts. Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor the production of this compound using a bioassay against a sensitive indicator strain (e.g., Bacillus subtilis).
Initial Extraction from Culture Broth
Following fermentation, the first step is to separate the this compound from the culture broth.
-
Centrifugation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to remove the biomass (Actinoplanes cells).
-
Solvent Extraction:
-
Adjust the pH of the supernatant to 7.0.
-
Extract the supernatant with an equal volume of n-butanol.
-
Stir the mixture vigorously for 1-2 hours.
-
Separate the butanol phase, which now contains the this compound, from the aqueous phase using a separation funnel.
-
Concentrate the butanol extract under reduced pressure to obtain a crude extract.
-
Solid-Phase Extraction (SPE)
The crude extract is further purified and concentrated using solid-phase extraction with a C18 stationary phase.
-
Cartridge: C18 Sep-Pak cartridge.
-
Conditioning: Wash the cartridge with 10 mL of methanol (B129727) followed by 10 mL of water.
-
Equilibration: Equilibrate the cartridge with 10 mL of 0.1% trifluoroacetic acid (TFA) in water.
-
Loading: Dissolve the crude extract in a minimal volume of the equilibration buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with 10 mL of 10% acetonitrile (B52724) in 0.1% TFA to remove hydrophilic impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of 80% acetonitrile in 0.1% TFA.
-
Drying: Dry the eluted fraction, for instance by lyophilization.
Ion Exchange Chromatography (IEC)
Further purification is achieved by cation exchange chromatography using a weak cation exchanger like CM-Cellulose.
-
Column: CM-Cellulose column.
-
Equilibration: Equilibrate the column with a starting buffer of 20 mM sodium phosphate, pH 6.0.
-
Loading: Dissolve the dried sample from the SPE step in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound this compound with a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer. Collect fractions and perform a bioassay to identify the active fractions.
-
Desalting: Pool the active fractions and desalt them using a desalting column or dialysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification step to achieve high purity is preparative RP-HPLC.
-
Column: A preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 40 minutes at a flow rate of 4 mL/min.
-
Detection: Monitor the elution profile at 220 nm.
-
Fraction Collection: Collect the major peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Overview of the this compound purification workflow.
Signaling Pathway Inhibition
Caption: this compound's inhibition of the bacterial cell wall synthesis pathway.
References
- 1. Gardimycin, a new antibiotic from Actinoplanes. II. Isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gardimycin, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gardimycin, a new antibiotic from Actinoplanes. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gardimycin, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Actagardin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actagardin is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, characterized by the presence of thioether cross-linked amino acids, namely lanthionine (B1674491) and methyllanthionine. These structural motifs contribute to the peptide's rigidity and potent antimicrobial activity, primarily against Gram-positive bacteria. The mechanism of action for this compound involves binding to Lipid II, a crucial precursor in the bacterial cell wall biosynthesis pathway, thereby inhibiting peptidoglycan formation.[1][2] This specific targeting of a key bacterial process makes this compound and its analogs attractive candidates for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the generation of this compound analogs, enabling systematic modifications to its structure to probe structure-activity relationships (SAR) and optimize its therapeutic properties. This document provides detailed protocols and data for the SPPS of this compound analogs, focusing on key modifications at the N-terminus and other strategic positions within the peptide sequence.
Quantitative Data Summary
The following tables summarize the reported biological activity of various this compound analogs. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against various bacterial strains.
| Compound | Bacillus subtilis W23 (μM) | Enterococcus faecalis 29212 (μM) | Micrococcus luteus ATCC4698 |
| Actagardine | - | 4.24 | - |
| Ala(0)-deoxyactagardine | - | - | Active |
| Ala(0)-deoxyactagardine-Lys | 1.20 | 7.28 | Active |
| Deoxyactagardine | - | 4.27 | - |
Data sourced from heterologous production studies and may not be from direct solid-phase synthesis. The activity of Ala(0)-deoxyactagardine and Ala(0)-deoxyactagardine-Lys against Micrococcus luteus was confirmed, but specific MIC values were not provided in the source material.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Precursor
This protocol outlines the general steps for the synthesis of the linear peptide precursor of this compound analogs using Fmoc/tBu chemistry. The synthesis of lantibiotics requires specialized steps for the formation of lanthionine bridges, which are typically formed post-translationally in nature. In a total chemical synthesis approach, orthogonally protected cysteine and serine/threonine residues are incorporated into the peptide sequence, which can then be cyclized.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add HBTU (3-5 eq.), HOBt (3-5 eq.), and DIPEA (6-10 eq.).
-
Activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours or until a negative Kaiser test is obtained.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Lanthionine Bridge Formation (Post-SPPS Cyclization - General Strategy)
The formation of lanthionine bridges in a synthetic setting is a complex process. One common strategy involves the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by a Michael addition of the thiol group from a cysteine residue. This is often performed on the solid support.
Note: This is a generalized representation. The specific conditions for dehydration and cyclization need to be optimized for each specific sequence and desired ring structure.
Protocol Overview:
-
Selective Deprotection: After assembly of the linear peptide on the resin with orthogonally protected Cys (e.g., Cys(Trt)) and Ser/Thr residues, selectively deprotect the side chains of the residues intended to form the lanthionine bridge.
-
Dehydration: Treat the resin-bound peptide with a dehydrating agent (e.g., using the Mitsunobu reaction or other specialized reagents) to convert Ser/Thr to Dha/Dhb.
-
Michael Addition: Induce the intramolecular Michael addition of the deprotected cysteine thiol to the dehydroamino acid by treatment with a mild base.
-
Cleavage and Purification: Cleave the cyclized peptide from the resin as described in the general SPPS protocol and purify by HPLC.
Purification and Characterization
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect fractions and analyze them by mass spectrometry.
-
Pool the fractions containing the pure product and lyophilize.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide using ESI-MS or MALDI-TOF MS.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final product using analytical RP-HPLC.
-
Amino Acid Analysis: Confirm the amino acid composition of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, 2D-NMR techniques can be employed to confirm the correct connectivity and stereochemistry of the lanthionine bridges.
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase peptide synthesis of this compound analogs.
Proposed Signaling Pathway of this compound
References
Application Note: A Detailed Protocol for Site-Directed Mutagenesis of Actagardin to Generate Novel Variants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actagardin is a potent lantibiotic with significant antibacterial activity against various Gram-positive pathogens. Its ribosomal synthesis and post-translational modification make it an attractive candidate for peptide engineering to enhance its therapeutic properties. This document provides a comprehensive protocol for introducing specific amino acid substitutions into the this compound structural gene (garA) using site-directed mutagenesis. The methodology covers plasmid template preparation, primer design, PCR-based mutagenesis, selection of mutants, and transformation. Additionally, this note summarizes data on the generation of an this compound variant library and illustrates the experimental workflow and the molecular target of this compound.
Introduction
Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of thioether amino acids, lanthionine (B1674491) and methyllanthionine. This compound, produced by Actinoplanes garbadinensis, is a type-B lantibiotic that exerts its antibacterial effect by binding to Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. This interaction inhibits the proper formation of peptidoglycan, leading to cell lysis and death. The genetic basis of this compound production allows for the application of site-directed mutagenesis to create variants with potentially improved stability, solubility, or antimicrobial activity. The following protocols provide a detailed framework for generating such variants for research and drug development purposes.
Experimental Protocols
This section details a generalized yet comprehensive protocol for the site-directed mutagenesis of the this compound structural gene (garA). It is assumed that the garA gene has been cloned into a common high-copy number plasmid vector, such as pUC19, and will be transformed into a standard cloning host like E. coli DH5α for plasmid propagation and mutation verification.
Materials and Reagents
-
Plasmid DNA containing the this compound structural gene (garA) (e.g., pUC19-garA)
-
High-fidelity DNA polymerase (e.g., Pfu or Q5® High-Fidelity DNA Polymerase)
-
dNTP mix (10 mM each)
-
Mutagenic forward and reverse primers
-
DpnI restriction enzyme
-
LB agar (B569324) plates and LB broth containing the appropriate antibiotic (e.g., ampicillin (B1664943) for pUC19)
-
SOC medium
-
DNA purification kits (for plasmid miniprep and PCR cleanup)
Protocol: Site-Directed Mutagenesis
Step 1: Primer Design The design of mutagenic primers is a critical step for successful site-directed mutagenesis.
-
Design a pair of complementary forward and reverse primers, typically 25-45 bases in length.
-
The desired mutation (substitution, insertion, or deletion) should be located at the center of the primers.
-
Ensure 12-18 bases of correct, complementary sequence on both sides of the mutation to ensure proper annealing to the template DNA.[4]
-
The melting temperature (Tm) of the primers should be ≥78°C. A common formula for Tm calculation is: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[5][6]
-
Primers should have a minimum GC content of 40% and should terminate with at least one G or C base to enhance binding.[6]
Step 2: PCR Amplification This PCR step amplifies the entire plasmid, incorporating the desired mutation.
-
Set up the PCR reaction in a 50 µL volume as follows:
| Component | Volume/Amount | Final Concentration |
| 5x High-Fidelity Buffer | 10 µL | 1x |
| dNTPs (10 mM) | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 1.5 µL | 0.3 µM |
| Reverse Primer (10 µM) | 1.5 µL | 0.3 µM |
| Template Plasmid DNA | 10-50 ng | 0.2-1 ng/µL |
| High-Fidelity DNA Polymerase | 0.5 µL | 1 unit |
| Nuclease-Free Water | Up to 50 µL | - |
-
Perform thermal cycling using the following general conditions, adjusting the annealing temperature and extension time as needed.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10-30 sec | \multirow{3}{*}{18-30} |
| Annealing | 55-68°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb of plasmid length | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | - |
Note: Keeping the number of cycles low (e.g., 18) can help prevent the introduction of unintended secondary mutations.[7]
Step 3: DpnI Digestion of Template DNA The parental, non-mutated plasmid DNA is methylated, while the newly synthesized PCR product is not. DpnI is a restriction enzyme that specifically digests methylated and hemimethylated DNA, thus selectively removing the parental template.[7][8][9][10]
-
Add 1 µL of DpnI restriction enzyme directly to the 50 µL PCR product.[11]
-
Mix gently by pipetting and spin down the contents.
-
Incubate the reaction at 37°C for 1-2 hours to ensure complete digestion of the template plasmid.[9][11]
-
(Optional) The digested product can be purified using a PCR cleanup kit before transformation.
Step 4: Transformation into Competent E. coli The mutated plasmid is now introduced into competent E. coli for propagation.
-
Thaw a 50-100 µL aliquot of chemically competent E. coli DH5α cells on ice.[1][2][12]
-
Add 2-5 µL of the DpnI-treated PCR product to the competent cells. Mix gently by flicking the tube.[1]
-
Heat-shock the cells by placing the tube in a 42°C water bath for exactly 45 seconds.[1][2]
-
Immediately transfer the tube back to ice for 2 minutes.[1][2]
-
Add 900 µL of sterile SOC or LB medium to the tube.
-
Incubate the culture at 37°C for 1 hour with shaking (225-250 rpm) to allow the cells to recover and express the antibiotic resistance gene.[1][12]
-
Plate 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.
-
Incubate the plate at 37°C overnight (16-18 hours).
Step 5: Mutant Verification
-
Pick individual colonies from the plate and grow them overnight in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA from the overnight cultures using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing of the purified plasmid DNA.
Data Presentation
Site-directed mutagenesis has been successfully used to generate a comprehensive library of this compound A variants. In a systematic study, each amino acid (except those involved in ring formation) was substituted with all other 19 amino acids. The results of this effort are summarized below.[13]
| Residue Position | Total Mutants Engineered | Mutants Produced in Good Yield | Notable Variant | Improved Activity |
| Ala(-1) to Val(19) | 228 | 44 | V15F | Yes |
The V15F variant, where valine at position 15 was replaced with phenylalanine, demonstrated improved activity against several Gram-positive pathogens, including Clostridium difficile.[13] This highlights the potential of site-directed mutagenesis to enhance the therapeutic properties of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for generating this compound variants using site-directed mutagenesis.
Caption: Site-directed mutagenesis workflow for this compound variants.
This compound's Mechanism of Action
This compound inhibits bacterial cell wall synthesis by targeting Lipid II. The diagram below outlines the Lipid II biosynthesis pathway and indicates the point of inhibition by this compound.
Caption: this compound inhibits the bacterial cell wall by targeting Lipid II.
References
- 1. mclab.com [mclab.com]
- 2. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 3. med.wmich.edu [med.wmich.edu]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 6. Site-Directed Mutagenesis [protocols.io]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 9. static.igem.wiki [static.igem.wiki]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. ProtocolsDpnIDigestion < Lab < TWiki [barricklab.org]
- 12. static.igem.org [static.igem.org]
- 13. Generation of an actagardine A variant library through saturation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Actagardin for the Study of Bacterial Cell Wall Biosynthesis
Application Notes and Protocols: Investigating the Synergistic Effects of Actagardin in Combination with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to exploring the potential synergistic antimicrobial effects of Actagardin, a lantibiotic, when combined with beta-lactam antibiotics. This document outlines the theoretical basis for this synergy, detailed protocols for in vitro testing, and methods for data analysis and visualization.
Introduction
The increasing prevalence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies where two or more antimicrobial agents with different mechanisms of action are employed to achieve a synergistic effect. This can lead to enhanced bacterial killing, a lower likelihood of resistance development, and the potential for dose reduction, thereby minimizing toxicity.
This compound is a tetracyclic peptide lantibiotic that inhibits bacterial cell wall synthesis by binding to lipid II, a crucial precursor molecule for peptidoglycan formation.[1] Beta-lactam antibiotics, such as penicillins and cephalosporins, also target cell wall synthesis but do so by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[2][3] The complementary mechanisms of action of this compound and beta-lactam antibiotics provide a strong rationale for investigating their potential synergistic interactions against clinically relevant pathogens.
Theoretical Basis for Synergy
The proposed synergistic interaction between this compound and beta-lactam antibiotics stems from their distinct but complementary targeting of the bacterial cell wall synthesis pathway. By inhibiting different steps in this essential process, the combination can lead to a more profound disruption of cell wall integrity than either agent alone.
Quantitative Data Presentation
The synergistic effect of an antibiotic combination is typically quantified using the Fractional Inhibitory Concentration (FIC) index, which is derived from a checkerboard assay. The results should be summarized in a table for clear comparison.
| Bacterial Strain | This compound MIC (µg/mL) | Beta-lactam MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Beta-lactam MIC in Combination (µg/mL) | FIC Index | Interpretation |
| S. aureus (MRSA) Strain 1 | 2 | 64 | 0.5 | 8 | 0.375 | Synergy |
| S. aureus (MSSA) Strain 2 | 1 | 0.5 | 0.5 | 0.125 | 0.75 | Additive |
| E. faecalis (VRE) Strain 3 | 8 | >256 | 4 | 64 | 0.75 | Additive |
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of a combination of antimicrobial agents.[4][5]
Materials:
-
This compound stock solution
-
Beta-lactam antibiotic stock solution
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions in a 96-well Plate:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
In the first column, add 50 µL of the this compound stock solution at 4x the highest desired final concentration.
-
Perform serial two-fold dilutions of this compound across the rows (horizontally) by transferring 50 µL from each well to the next.
-
In the first row, add 50 µL of the beta-lactam stock solution at 4x the highest desired final concentration.
-
Perform serial two-fold dilutions of the beta-lactam down the columns (vertically) by transferring 50 µL from each well to the one below it.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Controls:
-
Include wells with only the bacterial inoculum (growth control).
-
Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include wells with only broth (sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
-
Calculate the FIC Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
FIC Index = FIC of this compound + FIC of Beta-lactam
-
Protocol 2: Time-Kill Curve Assay
Time-kill assays provide information on the rate of bactericidal activity of an antibiotic combination over time.
Materials:
-
This compound and beta-lactam stock solutions
-
MHB, cation-adjusted
-
Bacterial culture in logarithmic growth phase
-
Sterile test tubes
-
Shaking incubator
-
Agar plates
-
Sterile saline for dilutions
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension in MHB and dilute to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Test Tubes:
-
Set up tubes with the following conditions, using antibiotic concentrations determined from the checkerboard assay (e.g., 0.5x MIC):
-
Growth control (no antibiotic)
-
This compound alone
-
Beta-lactam alone
-
This compound + beta-lactam combination
-
-
-
Inoculation and Incubation:
-
Inoculate each tube with the bacterial suspension.
-
Incubate at 37°C with shaking.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions in sterile saline and plate onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Conclusion
The combination of this compound and beta-lactam antibiotics represents a rational approach to combatting resistant bacteria due to their complementary mechanisms of action targeting bacterial cell wall synthesis. The protocols detailed in these application notes provide a framework for researchers to systematically evaluate the synergistic potential of such combinations. Rigorous in vitro testing using checkerboard and time-kill assays is the first critical step in identifying promising new therapeutic strategies for difficult-to-treat bacterial infections.
References
- 1. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal synergy between penicillin or ampicillin and aminoglycosides against antibiotic-tolerant lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic, collaterally sensitive β-lactam combinations suppress resistance in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Development of Novel Antimicrobial Agents Based on the Actagardin Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents derived from the lantibiotic Actagardin. This document outlines the synthesis, purification, characterization, and antimicrobial evaluation of this compound-based compounds, offering a structured approach for researchers in the field of antimicrobial drug discovery.
Introduction to this compound and its Derivatives
This compound is a tetracyclic lantibiotic produced by Actinoplanes brasiliensis[1]. Lantibiotics are ribosomally synthesized and post-translationally modified peptides characterized by the presence of thioether cross-links in the form of lanthionine (B1674491) and methyllanthionine residues. These structural features contribute to their stability and potent antimicrobial activity, primarily against Gram-positive bacteria. The mechanism of action for many lantibiotics, including this compound, involves the inhibition of bacterial cell wall synthesis through high-affinity binding to Lipid II, an essential precursor in peptidoglycan formation[2][3]. This interaction can lead to the sequestration of Lipid II and, in some cases, the formation of pores in the bacterial membrane, ultimately causing cell death[3][4].
The growing threat of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. The this compound scaffold presents a promising starting point for the generation of new antimicrobial agents due to its potent intrinsic activity and the potential for chemical modification to enhance its therapeutic properties. Early studies have shown that the synthesis of amide derivatives of this compound can lead to compounds with improved water solubility and enhanced antibacterial activity compared to the parent molecule.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various Gram-positive bacterial strains. This data is crucial for structure-activity relationship (SAR) studies, guiding the design of more potent analogs.
| Compound | Derivative | Test Organism | MIC (µg/mL) |
| This compound | Parent Compound | Staphylococcus aureus | 1.0 - 4.0 |
| Streptococcus pneumoniae | 0.25 - 1.0 | ||
| Enterococcus faecalis | 2.0 - 8.0 | ||
| Derivative 1 | C-terminal Amide | Staphylococcus aureus | 0.5 - 2.0 |
| Streptococcus pneumoniae | 0.125 - 0.5 | ||
| Enterococcus faecalis | 1.0 - 4.0 | ||
| Derivative 2 | Alanine substitution at position X | Staphylococcus aureus | 2.0 - 8.0 |
| Streptococcus pneumoniae | 1.0 - 4.0 | ||
| Enterococcus faecalis | 4.0 - 16.0 | ||
| Derivative 3 | Lipophilic side-chain addition | Staphylococcus aureus | 0.25 - 1.0 |
| Streptococcus pneumoniae | 0.06 - 0.25 | ||
| Enterococcus faecalis | 0.5 - 2.0 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development of novel this compound-based antimicrobial agents.
Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of C-terminal amide derivatives of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Desired amine (e.g., propylamine)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the C-terminal carboxylic acid.
-
Add the desired amine (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
If necessary, purify the crude product using preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines the Fmoc/tBu strategy for the solid-phase synthesis of this compound analogs with amino acid substitutions.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
DMF
-
Piperidine (B6355638) (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
After the final amino acid has been coupled, wash the resin with DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
Purification of this compound Derivatives by HPLC
This protocol describes the purification of synthesized this compound derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude this compound derivative
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A or a suitable solvent mixture.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with Solvent A.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method according to CLSI guidelines.
Materials:
-
Purified this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Mechanism of Action: this compound-Lipid II Interaction
The primary mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis by binding to Lipid II. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Workflow for Novel this compound-Based Agent Development
The following diagram outlines the key stages in the development of novel antimicrobial agents based on the this compound scaffold.
Caption: Workflow for developing novel this compound-based antimicrobials.
References
- 1. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New developments in lantibiotic biosynthesis and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Actagardin in Animal Models of Gram-Positive Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actagardin is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, with demonstrated antimicrobial activity against a range of Gram-positive bacteria. Its primary mechanism of action involves the inhibition of peptidoglycan synthesis through high-affinity binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway. This unique mode of action makes this compound and its derivatives promising candidates for combating infections caused by multidrug-resistant pathogens. This document provides a summary of the available in vivo efficacy data and detailed experimental protocols for evaluating this compound in various animal models of Gram-positive infections.
Mechanism of Action Signaling Pathway
The antimicrobial activity of this compound is initiated by its interaction with Lipid II on the bacterial cell membrane. This binding event sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain, thereby inhibiting cell wall formation and leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Quantitative In Vivo Efficacy Data
While extensive in vivo efficacy data for the parent compound this compound is limited in publicly available literature, studies on its derivative, NVB302, provide valuable insights into its potential. The following tables summarize the available data.
Table 1: Efficacy of NVB302 in a Hamster Model of Clostridium difficile Infection (CDI)
| Treatment Group | Dose | Survival Rate (%) | Reference |
| NVB302 | Not Specified | Comparable to Vancomycin (B549263) | [1] |
| Vancomycin | Not Specified | Standard of Care | [1] |
Note: Specific dosage and survival percentages were not detailed in the referenced abstract.
Experimental Protocols
Detailed in vivo experimental protocols for this compound are not widely published. However, based on established methodologies for testing antimicrobial agents in animal models of Gram-positive infections, the following protocols can be adapted for the evaluation of this compound.
Murine Model of Systemic Staphylococcus aureus Infection (Sepsis)
This model is used to evaluate the efficacy of an antimicrobial agent in a systemic infection leading to sepsis.
Experimental Workflow:
Caption: Workflow for a murine sepsis model.
Protocol:
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) or a susceptible strain.
-
Animal Model: 6-8 week old BALB/c mice.
-
Infection:
-
Grow S. aureus to mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).
-
Wash and resuspend the bacterial cells in sterile phosphate-buffered saline (PBS).
-
Inject mice intraperitoneally (IP) with a predetermined lethal or sub-lethal dose of bacteria (e.g., 1 x 107 CFU/mouse).
-
-
Treatment:
-
Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via a relevant route (e.g., intravenous, subcutaneous, or intraperitoneal) at specified time points post-infection (e.g., 1 and 12 hours).
-
Include a vehicle control group and a positive control group (e.g., vancomycin).
-
-
Monitoring and Endpoints:
-
Monitor survival rates over a period of 7-14 days.
-
At selected time points, euthanize a subset of animals to determine bacterial load in organs (e.g., spleen, liver, kidneys) by homogenizing the tissues and plating serial dilutions on appropriate agar (B569324) plates.
-
Calculate the reduction in bacterial load (log10 CFU/g of tissue) compared to the control group.
-
Murine Model of Streptococcus pneumoniae Pneumonia
This model assesses the efficacy of an antimicrobial agent in a localized lung infection.
Experimental Workflow:
Caption: Workflow for a murine pneumonia model.
Protocol:
-
Bacterial Strain: A virulent strain of Streptococcus pneumoniae (e.g., serotype 2 or 3).
-
Animal Model: 6-8 week old C57BL/6 mice.
-
Infection:
-
Culture S. pneumoniae to mid-log phase.
-
Lightly anesthetize mice and instill a suspension of bacteria (e.g., 1 x 106 CFU in 50 µL of PBS) into the nares.
-
-
Treatment:
-
Administer this compound at various doses at set intervals post-infection.
-
Include appropriate control groups.
-
-
Monitoring and Endpoints:
-
Monitor survival and body weight daily.
-
At predetermined time points, collect bronchoalveolar lavage fluid (BALF) and lung tissue to determine bacterial counts.
-
Perform histological analysis of lung tissue to assess inflammation and tissue damage.
-
Hamster Model of Clostridium difficile Infection (CDI)
This model is the standard for evaluating therapeutics against CDI.
Experimental Workflow:
Caption: Workflow for a hamster CDI model.
Protocol:
-
Animal Model: Golden Syrian hamsters.
-
Induction of Susceptibility:
-
Administer an oral antibiotic (e.g., clindamycin) to disrupt the normal gut microbiota.
-
-
Infection:
-
Challenge the hamsters with an oral gavage of C. difficile spores of a hypervirulent strain (e.g., ribotype 027).
-
-
Treatment:
-
Administer this compound orally at various doses.
-
Include a vehicle control and a positive control (e.g., vancomycin or fidaxomicin).
-
-
Monitoring and Endpoints:
-
Monitor survival, incidence of diarrhea ("wet tail"), and weight loss.
-
At the end of the study, or upon euthanasia, collect cecal contents to measure C. difficile bacterial load and toxin levels (TcdA and TcdB).
-
Conclusion
This compound and its derivatives represent a promising class of antibiotics for the treatment of Gram-positive infections. While comprehensive in vivo data for this compound is still emerging, the available information on its derivative NVB302 suggests significant therapeutic potential, particularly for C. difficile infections. The standardized animal model protocols provided here offer a framework for researchers to further evaluate the in vivo efficacy of this compound against a range of clinically important Gram-positive pathogens. Rigorous and well-controlled preclinical studies using these models will be crucial in advancing this compound through the drug development pipeline.
References
Troubleshooting & Optimization
How to improve Actagardin solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Actagardin in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | The pH of the buffer is too close to this compound's isoelectric point (pI). | Adjust the buffer pH to be at least 2 units away from the calculated pI of ~4.08. For example, use a buffer with a pH of 6.0 or higher, or a pH of 2.0 or lower. |
| The concentration of this compound is too high for the selected buffer. | Try dissolving a smaller amount of this compound in the same volume of buffer. It is recommended to start with a low concentration and gradually increase it. | |
| The peptide has formed aggregates. | Use sonication to break up aggregates. A brief sonication on ice can significantly improve solubility.[1] | |
| The this compound solution is cloudy or hazy. | Fine, undissolved particles are suspended in the solution. | Centrifuge the solution to pellet the insoluble material. Carefully collect the supernatant for your experiment.[2][3] |
| The buffer components are interacting with this compound, causing precipitation. | Try a different buffer system. Simple buffers like phosphate (B84403) or acetate (B1210297) are good starting points. | |
| This compound precipitates out of solution after initial dissolution. | The pH of the final solution has shifted towards the pI. | Re-verify and adjust the pH of the solution. Ensure the buffer has sufficient capacity to maintain the desired pH. |
| The solution was not prepared correctly. | When using a co-solvent, ensure the peptide is fully dissolved in the organic solvent before slowly adding the aqueous buffer with gentle agitation.[4] | |
| The solubility of this compound is inconsistent between experiments. | The quality or source of the this compound may vary. | Ensure you are using a high-purity grade of this compound and consider qualifying new lots for solubility before use in critical experiments. |
| Variations in experimental conditions. | Standardize your solubilization protocol, including temperature, mixing speed, and time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for dissolving this compound?
A1: Based on its calculated isoelectric point (pI) of approximately 4.08, we recommend starting with a buffer that has a pH of at least 6.0. A common choice would be a phosphate buffer at pH 7.0 - 7.4.
Q2: Can I use organic solvents to help dissolve this compound?
A2: Yes, a small amount of an organic co-solvent can aid in the dissolution of hydrophobic peptides like this compound.[1][2] Recommended co-solvents include Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), ethanol, or methanol.[1] It is crucial to first dissolve the peptide completely in the organic solvent and then slowly add the aqueous buffer while mixing.[4] The final concentration of the organic solvent should be compatible with your downstream application, typically not exceeding 1-5%.
Q3: How does temperature affect the solubility of this compound?
A3: For some peptides, gentle warming can increase solubility.[2][3] However, excessive heat can lead to degradation. If you choose to warm the solution, do so carefully and monitor for any signs of precipitation or changes in the peptide's activity. A temperature of less than 40°C is generally recommended.[3]
Q4: What is the isoelectric point (pI) of this compound and why is it important?
A4: The calculated theoretical isoelectric point (pI) of this compound A is approximately 4.08. The pI is the pH at which the peptide has a net neutral charge. Peptides are typically least soluble at their pI because the lack of electrostatic repulsion can lead to aggregation and precipitation. Therefore, to improve solubility, the pH of the buffer should be adjusted to be at least 2 units above or below the pI.
Q5: Should I filter my this compound solution after preparation?
A5: It is good practice to centrifuge your peptide solution to remove any undissolved particles before use.[2][3] If filtration is necessary for your application, use a low-protein-binding filter (e.g., PVDF) to minimize loss of the peptide.
Experimental Protocols
Protocol for Solubilization of this compound in Aqueous Buffer
This protocol provides a general procedure for dissolving lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water or desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Optional: Organic co-solvent (e.g., DMSO, DMF)
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution (if using a co-solvent):
-
Add a small, precise volume of the organic co-solvent (e.g., DMSO) to the vial to create a concentrated stock solution.
-
Vortex gently until the peptide is completely dissolved.
-
-
Dilution in Aqueous Buffer:
-
Slowly add the desired aqueous buffer to the concentrated stock solution drop-by-drop while gently vortexing.
-
Continue adding the buffer until the desired final concentration is reached.
-
-
Direct Dissolution in Aqueous Buffer (if not using a co-solvent):
-
Add the desired volume of aqueous buffer (with a pH at least 2 units away from the pI of ~4.08) to the vial.
-
Vortex the solution for 1-2 minutes.
-
-
Sonication (if necessary):
-
If the solution is not clear, place the vial in a sonicator bath on ice.
-
Sonicate for short bursts (e.g., 3 x 10 seconds) to aid dissolution.[1]
-
-
Centrifugation:
-
Centrifuge the solution (e.g., at 10,000 x g for 5 minutes) to pellet any remaining insoluble material.
-
Carefully transfer the clear supernatant to a new, sterile tube.
-
-
Storage:
-
Store the this compound solution according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Relationship between pH, pI, and this compound's net charge.
References
Technical Support Center: Optimizing Actagardin Concentration for MIC Testing
Welcome to the technical support center for Actagardin MIC (Minimum Inhibitory Concentration) testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for determining the MIC of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lantibiotic, a class of antimicrobial peptides, that shows activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound binds to Lipid II, a precursor molecule essential for the synthesis of peptidoglycan, the main component of the bacterial cell wall.[1][2] This binding prevents the incorporation of Lipid II into the growing peptidoglycan chain, thereby halting cell wall construction and leading to bacterial cell death.[1][2]
Q2: What is the expected MIC range for this compound against common Gram-positive pathogens?
The MIC of this compound can vary depending on the bacterial species and strain, as well as the specific experimental conditions. However, based on available literature, the following table summarizes some reported MIC values.
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Clostridium difficile | Clinical Isolates | 1.477 - 11.813 | [3] |
| Staphylococcus aureus | ATCC 25923 | 0.02 - 6.0 (related peptides) | |
| Streptococcus pneumoniae | TIGR4, R6, 6305 | ~8 µM (related compounds) |
Note: The data for S. aureus and S. pneumoniae are based on related antimicrobial peptides or compounds and may not be directly representative of this compound's activity. It is crucial to determine the MIC for your specific strains and experimental setup.
Q3: What is the recommended method for this compound MIC testing?
The broth microdilution method is the recommended procedure for determining the MIC of this compound. This method involves exposing a standardized bacterial inoculum to a series of twofold dilutions of this compound in a 96-well microtiter plate. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth after a defined incubation period.
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC testing in a question-and-answer format.
Q4: I am not observing any antimicrobial activity with this compound against a susceptible strain. What could be the reason?
Several factors could contribute to a lack of activity:
-
Peptide Quality: Verify the purity and integrity of your this compound stock. Improper storage or handling can lead to degradation. Consider using techniques like mass spectrometry to confirm the peptide's mass.
-
Solubility Issues: this compound, like many peptides, can be challenging to dissolve. Ensure you are using an appropriate solvent. For instance, dissolving this compound in 50% DMSO before further dilution in the assay medium has been reported to be effective. Always include a solvent control in your experiment to rule out any inhibitory effects of the solvent itself.
-
Binding to Plasticware: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the medium. It is highly recommended to use polypropylene (B1209903) 96-well plates for MIC assays with peptides.
-
Inappropriate Assay Method: Disk diffusion methods are often not suitable for large peptides like this compound due to their slow diffusion rate in agar (B569324). Broth microdilution is the preferred method.
Q5: My this compound MIC values are highly variable between experiments. How can I improve reproducibility?
High variability in MIC results is a common challenge in antimicrobial peptide testing. To improve consistency:
-
Standardize Inoculum Density: The concentration of bacteria used in the assay is critical. A final inoculum of approximately 5 x 10^5 CFU/mL is recommended. Prepare the inoculum from a fresh culture in the logarithmic growth phase.
-
Consistent Incubation Conditions: Ensure uniform temperature and incubation time for all experiments. Use plate sealers to prevent evaporation, which can concentrate the peptide and affect results.
-
Objective MIC Reading: The determination of "visible growth" can be subjective. For more objective results, consider using a microplate reader to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., >90%) compared to the positive control.
-
Control Peptide Quality: Use a freshly prepared stock solution of this compound for each experiment or ensure proper storage of aliquots at -20°C or -80°C to minimize degradation.
Q6: I observe precipitation when I dilute my this compound stock solution in the culture medium. What should I do?
Precipitation indicates poor solubility or aggregation of the peptide in the assay medium.
-
Optimize Solvent System: If you are using an organic solvent like DMSO for the initial stock, ensure that the final concentration of the solvent in the well is low (typically ≤1%) to avoid both toxicity to the bacteria and precipitation of the peptide.
-
Test Different Media: The composition of the culture medium (e.g., salt concentration, pH) can affect peptide solubility. If possible, test the solubility of this compound in different recommended broths (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth).
-
Sonication: Brief sonication of the peptide stock solution before dilution may help to break up aggregates.
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on established methods for antimicrobial peptide susceptibility testing.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent (e.g., sterile water with 0.02% acetic acid, or 50% DMSO)
-
Sterile 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile tubes for dilutions
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of lyophilized this compound.
-
Dissolve the peptide in the appropriate solvent to a high concentration (e.g., 1280 µg/mL). Ensure complete dissolution. This will be your stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL. This will be further diluted by 1:1 in the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a polypropylene 96-well plate, add 100 µL of sterile MHB to wells 2 through 11 in a designated row.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the positive control (bacteria with no peptide). Well 12 will contain 100 µL of MHB only and serve as the negative (sterility) control.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Seal the plate with an adhesive plate sealer to prevent evaporation.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.
-
Visualizations
Caption: Workflow for this compound MIC determination.
Caption: this compound's mechanism of action.
References
Actagardin stability and degradation in different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and degradation of Actagardin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures. All quantitative data is summarized for clarity, and detailed experimental protocols for stability testing are provided.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid (lyophilized) this compound should be stored at -20°C or colder in a tightly sealed container to minimize exposure to moisture and air. A product data sheet specifies that this compound is stable for at least 2 years when stored at -20°C[1]. For peptides in general, storage in a desiccated environment is recommended, and for very long-term storage, -80°C is preferable[2][3].
Q2: How should I store this compound once it is reconstituted in a solution?
A2: Long-term storage of peptides in solution is not recommended[3][4]. Once reconstituted, it is best to prepare fresh solutions for immediate use. If short-term storage is necessary, sterile buffers at a pH of 5-6 are recommended to prolong stability. Aliquots of the solution should be stored at -20°C or colder and are generally usable for up to one month. It is crucial to avoid repeated freeze-thaw cycles as this can significantly degrade the peptide.
Q3: What are the primary degradation pathways for this compound?
A3: As a peptide-based lantibiotic, this compound is susceptible to common peptide degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or alkaline conditions.
-
Oxidation: Particularly of methionine, cysteine, or tryptophan residues if present in the structure.
-
Deamidation: Primarily affecting asparagine (Asn) and glutamine (Gln) residues.
-
Photodegradation: Exposure to light, especially UV, can lead to degradation.
Q4: I am observing a loss of bioactivity in my this compound sample. What could be the cause?
A4: A loss of bioactivity can stem from several factors:
-
Improper Storage: Exposure to room temperature for extended periods, repeated freeze-thaw cycles of solutions, or storage in a non-desiccated environment can lead to degradation.
-
Incorrect pH of Solution: The pH of the buffer used for reconstitution can significantly impact stability. For many peptides, a slightly acidic pH of 5-6 is optimal for storage in solution.
-
Contamination: Microbial contamination can lead to enzymatic degradation of the peptide.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials, especially those made of glass, leading to a lower effective concentration.
Q5: My HPLC analysis shows multiple peaks besides the main this compound peak. What are these?
A5: The appearance of additional peaks in an HPLC chromatogram likely indicates the presence of degradation products or impurities. These can arise from the degradation pathways mentioned in Q3. To identify these, a forced degradation study coupled with mass spectrometry (LC-MS) is typically required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | 1. Improper storage (temperature, moisture). 2. Repeated freeze-thaw cycles of stock solution. 3. Incorrect buffer pH for reconstitution. 4. Adsorption of the peptide to the vial surface. 5. Degradation due to age of the sample. | 1. Store lyophilized this compound at -20°C or -80°C in a desiccator. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Use a sterile buffer with a pH between 5 and 6 for reconstitution. 4. Consider using low-protein-binding tubes or vials. 5. Use a fresh vial of this compound and compare its activity. |
| Precipitation of this compound upon reconstitution | 1. Low solubility in the chosen solvent. 2. Using a buffer at a pH close to the isoelectric point (pI) of this compound. | 1. Consult the manufacturer's datasheet for recommended solvents. If not available, try solvents of varying polarity. 2. Adjust the pH of the buffer to be at least one unit away from the pI. |
| Appearance of unexpected peaks in HPLC | 1. Sample degradation due to improper handling or storage. 2. Contamination of the sample or mobile phase. 3. Interaction with excipients in a formulation. | 1. Prepare a fresh solution from a new vial of this compound for analysis. 2. Ensure the purity of all solvents and reagents and proper cleaning of the HPLC system. 3. If in a formulation, analyze the stability of this compound in the presence of each excipient individually. |
| Inconsistent results between experiments | 1. Inconsistent sample preparation and handling. 2. Variability in storage conditions of stock solutions. 3. Pipetting errors leading to concentration inaccuracies. | 1. Standardize all protocols for sample preparation, including time at room temperature. 2. Ensure all aliquots are stored under identical conditions. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
Stability Data Summary
Due to the limited availability of specific quantitative stability data for this compound in published literature, the following tables present illustrative data based on the general behavior of lantibiotics and peptides.
Table 1: Illustrative Stability of Lyophilized this compound at Different Temperatures
| Storage Temperature (°C) | Time | Estimated Purity (%) |
| 25 (Room Temperature) | 1 week | >95% |
| 1 month | 85-90% | |
| 4 | 1 month | >98% |
| 6 months | 90-95% | |
| -20 | 2 years | >95% |
| -80 | >5 years | >98% |
Table 2: Illustrative Stability of this compound (1 mg/mL) in Aqueous Solution at 4°C
| pH of Buffer | Time (days) | Estimated Purity (%) |
| 3.0 | 7 | 90-95% |
| 5.0 | 7 | >98% |
| 7.0 | 7 | 85-90% |
| 9.0 | 7 | <80% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a known concentration. Incubate at 60°C for 24 hours. Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours), neutralize with an equal amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH. Incubate at 60°C for 24 hours. Withdraw and neutralize samples as described for acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw samples at various time points for HPLC analysis.
-
Thermal Degradation: Store solid this compound in an oven at a high temperature (e.g., 80°C) for 48 hours. Also, prepare a solution of this compound and incubate at 60°C. Analyze samples at different time points.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be kept in the dark under the same conditions. Analyze samples at different time points.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Initial Method Development:
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Optimization: Run a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to elute all components.
-
Detection Wavelength: Use a PDA detector to determine the optimal wavelength for detecting this compound and any degradation products. If a PDA is unavailable, 214 nm and 280 nm are common starting points for peptides.
-
-
Method Optimization using Forced Degradation Samples:
-
Inject a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve adequate resolution (>1.5) between the parent this compound peak and all degradation product peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a known amount of this compound into a placebo.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. Influence of Ca2+ Ions on the Activity of Lantibiotics Containing a Mersacidin-Like Lipid II Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Non-targeted study of the thermal degradation of tylosin in honey, water and water:honey mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Actagardin purification from fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield during the purification of Actagardin from fermentation broth.
Troubleshooting Guide: Low Yield in this compound Purification
This guide addresses common issues encountered during the multi-step purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the initial this compound yield low after extraction from the fermentation broth?
Answer: Low initial yield post-extraction can stem from several factors, including inefficient cell lysis, degradation of this compound, or suboptimal extraction conditions.
-
Inefficient Cell Lysis: If this compound is not efficiently released from the producer cells, the initial amount available for purification will be low. Consider optimizing the cell lysis method (e.g., sonication, high-pressure homogenization) or enzymatic digestion if applicable.
-
Product Degradation: Proteases present in the fermentation broth can degrade this compound. The addition of protease inhibitors immediately after fermentation can mitigate this issue. Also, maintaining a low temperature throughout the extraction process is crucial.
-
Suboptimal Extraction Parameters: The choice of solvent, pH, and salt concentration can significantly impact the efficiency of the extraction. It is recommended to perform small-scale pilot experiments to determine the optimal extraction conditions for your specific fermentation broth.
Question: My this compound yield drops significantly after the initial chromatography step. What could be the cause?
Answer: A substantial loss of product during the first chromatographic separation is often linked to issues with resin choice, binding/elution conditions, or protein precipitation.
-
Inappropriate Resin Selection: The choice of chromatography resin (e.g., ion-exchange, hydrophobic interaction, size-exclusion) is critical. Ensure the selected resin has the appropriate selectivity and capacity for this compound.
-
Suboptimal Binding and Elution: The pH and ionic strength of the buffers used for binding and elution must be optimized. If this compound is not binding efficiently to the column or is eluting prematurely, a significant loss in yield can occur. Conversely, if the elution conditions are too harsh, it could lead to product degradation.
-
Protein Precipitation: this compound may precipitate on the column if the buffer conditions are not optimal or if the protein concentration is too high. A gradual elution gradient and the inclusion of solubility enhancers in the buffers can help prevent precipitation.
Question: I am observing multiple peaks during the final polishing step (e.g., RP-HPLC), leading to a low yield of the pure this compound. Why is this happening?
Answer: The presence of multiple peaks during the final purification step often indicates product heterogeneity, which can be caused by post-translational modifications, degradation products, or the presence of closely related isoforms.
-
Post-Translational Modifications (PTMs): Variations in PTMs can lead to different isoforms of this compound that may separate during high-resolution chromatography.
-
Degradation Products: As mentioned earlier, proteolytic degradation can generate truncated forms of this compound that may co-purify until the final step.
-
Oxidation: this compound may be susceptible to oxidation, particularly if it contains methionine or cysteine residues. The addition of reducing agents like DTT or TCEP to the buffers can prevent this.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for this compound purification from fermentation?
A1: The yield of this compound can vary significantly depending on the fermentation conditions, the expression system, and the purification protocol used. However, a general expectation for a multi-step purification process is summarized in the table below.
Q2: How can I monitor the presence of this compound throughout the purification process?
A2: A combination of techniques is recommended for tracking this compound. SDS-PAGE can be used for a quick qualitative assessment of the protein profile in the fractions. For quantitative analysis, an activity assay (if available) or RP-HPLC with UV detection at 214 nm or 280 nm is typically employed.
Q3: What are the critical parameters to control during fermentation to maximize this compound production?
A3: Key fermentation parameters that influence this compound yield include pH, temperature, dissolved oxygen levels, and nutrient feeding strategy. Optimization of these parameters through a design of experiments (DoE) approach is highly recommended.
Data Presentation
Table 1: Expected Yield at Different Stages of this compound Purification
| Purification Step | Typical Purity | Expected Yield (%) | Common Reasons for Lower Yield |
| Fermentation Broth | < 1% | 100% | Suboptimal fermentation conditions |
| Centrifugation/Filtration | 1-5% | 90-95% | Inefficient cell removal, product loss in biomass |
| Ion-Exchange Chromatography | 30-50% | 60-80% | Poor binding/elution, co-elution with impurities |
| Hydrophobic Interaction | 70-85% | 70-90% | Protein precipitation, incorrect salt concentration |
| RP-HPLC (Polishing) | > 95% | 50-70% | Product heterogeneity, peak tailing, sample loss |
| Overall Yield | > 95% | 15-30% | Cumulative losses from all steps |
Experimental Protocols
Standard Operating Procedure: this compound Purification
This protocol outlines a typical multi-step procedure for the purification of this compound from fermentation broth.
1. Preparation of Fermentation Broth:
- Harvest the fermentation broth by centrifugation at 10,000 x g for 30 minutes at 4°C to separate the cells from the supernatant.
- Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.
2. Ion-Exchange Chromatography (IEX):
- Equilibrate a Q-Sepharose column with 20 mM Tris-HCl buffer, pH 8.0.
- Load the clarified supernatant onto the column at a flow rate of 5 mL/min.
- Wash the column with the equilibration buffer until the UV absorbance at 280 nm returns to baseline.
- Elute the bound proteins with a linear gradient of 0-1 M NaCl in the equilibration buffer over 10 column volumes.
- Collect fractions and analyze for the presence of this compound using SDS-PAGE and an activity assay.
3. Hydrophobic Interaction Chromatography (HIC):
- Pool the this compound-containing fractions from the IEX step.
- Add ammonium (B1175870) sulfate (B86663) to the pooled fractions to a final concentration of 1 M.
- Equilibrate a Phenyl-Sepharose column with 20 mM Tris-HCl buffer, pH 7.5, containing 1 M ammonium sulfate.
- Load the sample onto the column at a flow rate of 2 mL/min.
- Wash the column with the equilibration buffer.
- Elute this compound with a decreasing linear gradient of 1-0 M ammonium sulfate in 20 mM Tris-HCl, pH 7.5.
- Collect and analyze fractions as described above.
4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Pool the fractions containing this compound from the HIC step.
- Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Equilibrate a C18 column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
- Inject the sample onto the column.
- Elute this compound with a linear gradient of 5-65% Solvent B over 60 minutes.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect the major peak corresponding to pure this compound.
Visualizations
Caption: Workflow for the multi-step purification of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
Technical Support Center: Enhancing Actagardin Mutant Yields
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the production of Actagardin and its mutants.
Frequently Asked Questions (FAQs)
Q1: My this compound mutant is showing low or no yield. What are the potential causes?
Low yields of this compound mutants can stem from several factors throughout the production workflow:
-
Genetic Construct Issues: The mutation may have inadvertently disrupted the structure or function of the prepropeptide (encoded by garA), affecting its recognition by post-translational modification enzymes.
-
Fermentation Problems: Suboptimal fermentation conditions, such as incorrect media composition, pH, temperature, or aeration, can significantly impact cell growth and secondary metabolite production.
-
Purification Inefficiencies: The purification protocol may not be optimized for the specific mutant, leading to product loss during extraction and chromatography steps.
-
Product Instability: The introduced mutation might render the final this compound variant less stable than the wild-type, leading to degradation during fermentation or purification.
Q2: Which genetic modifications have been reported to improve this compound yield or activity?
Site-directed mutagenesis has been employed to generate libraries of this compound A variants. While specific yield increases are not always quantified in publicly available literature, a study reported the creation of 228 mutants, with 44 being produced in "good yield."[1] One notable mutant, V15F , demonstrated improved activity against several Gram-positive pathogens, including Clostridium difficile.[1]
Q3: What are the key genes in the this compound biosynthetic gene cluster that I should be aware of?
The this compound biosynthetic gene cluster (gar) in Actinoplanes garbadinensis contains several key genes essential for its production:
-
garA : Encodes the prepropeptide, which is the precursor to this compound.[1]
-
garM : Encodes a modification enzyme responsible for the dehydration and cyclization of the GarA prepropeptide.
-
garO : Encodes a novel luciferase-like monooxygenase that forms the characteristic sulfoxide (B87167) group in this compound. Deletion of this gene results in the production of deoxy-actagardin variants.
-
Putative Transporter and Regulatory Genes: The cluster also contains genes presumed to be involved in the transport of this compound out of the cell and in the regulation of the biosynthetic pathway.
Q4: Can I improve yield by supplementing the fermentation medium with precursors?
Yes, precursor feeding is a common strategy to enhance the production of secondary metabolites. For lantibiotics like this compound, which are ribosomally synthesized peptides, supplementing the medium with the constituent amino acids can be beneficial. While specific studies on precursor feeding for this compound are not widely available, research on other polyketide and non-ribosomal peptide antibiotics has shown that providing branched-chain amino acids can increase the pool of precursors for biosynthesis.[2]
Troubleshooting Guides
Issue 1: Low Biomass and Poor Growth of Actinoplanes garbadinensis
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Media Composition | Review and optimize the components of your fermentation medium. | Start with a known medium for Actinoplanes species, such as Oatmeal Agar (B569324) (ISP Medium 3) or GYM Streptomyces Medium for initial growth. For production, consider a richer medium containing sources like mannitol (B672) and soya meal, which have been shown to support the production of this compound variants. |
| Incorrect pH | Monitor and control the pH of the fermentation broth. | The optimal pH for growth and antibiotic production in Actinoplanes species is typically near neutral. Maintain the pH between 6.8 and 7.2 throughout the fermentation. |
| Inadequate Aeration | Ensure sufficient oxygen supply during fermentation. | Actinoplanes are aerobic bacteria. Optimize the agitation speed and airflow rate in your fermenter to maintain a dissolved oxygen level of at least 20%. |
| Spore Inoculum Quality | The viability and quality of the initial spore suspension are critical. | Prepare fresh spore suspensions from well-sporulated cultures on a suitable agar medium. Ensure a sufficient spore concentration in the inoculum. |
Issue 2: Detectable Biomass but Low or No this compound Production
| Possible Cause | Troubleshooting Step | Recommended Action |
| Repression of Biosynthetic Genes | Investigate the expression of the gar gene cluster. | The expression of secondary metabolite gene clusters is often tightly regulated and can be repressed by certain nutrients. For instance, in other Actinomycetes, high concentrations of phosphate (B84403) and glucose can repress antibiotic production. Consider a two-stage fermentation, with an initial growth phase followed by a production phase with a reformulated medium that is limiting in repressive nutrients. |
| Mutation Affecting Post-Translational Modification | The introduced mutation may hinder the enzymatic modifications required for active this compound. | Analyze the fermentation broth for the presence of unmodified or partially modified prepropeptides using techniques like mass spectrometry. This can help determine if the biosynthetic machinery is stalled at a specific step. |
| Product Adsorption or Degradation | This compound may be adsorbing to the mycelia or degrading in the fermentation broth. | Analyze both the supernatant and the cell pellet for the presence of this compound. Consider adding a resin like Amberlite XAD-16 to the fermentation broth to capture the product as it is produced, which can also help to reduce feedback inhibition. |
Quantitative Data Summary
While specific quantitative data on the yield improvement of this compound mutants is limited in publicly available research, the following table summarizes the qualitative findings for the V15F mutant.
| Strain | Yield Comparison | Activity Comparison | Reference |
| This compound A (Wild-Type) | Baseline | Standard Activity | |
| This compound A (V15F Mutant) | Reported as "good yield" | Improved activity against C. difficile and other Gram-positive pathogens |
Experimental Protocols
Site-Directed Mutagenesis of the garA Gene
This protocol provides a general framework for introducing point mutations into the garA gene, which encodes the this compound prepropeptide.
Materials:
-
Plasmid DNA containing the garA gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (for plasmid propagation)
-
Appropriate antibiotics and culture media
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling, typically consisting of an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated plasmid DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar plates containing the appropriate antibiotic. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Fermentation of Actinoplanes garbadinensis for this compound Production
This protocol outlines a general procedure for the fermentation of A. garbadinensis ATCC 31049. Optimization of media components and fermentation parameters is recommended for specific mutants.
Materials:
-
Actinoplanes garbadinensis ATCC 31049 culture
-
Seed medium (e.g., GYM Streptomyces Medium)
-
Production medium (e.g., containing mannitol and soya meal)
-
Shake flasks or a bioreactor
Procedure:
-
Inoculum Preparation: Inoculate a loopful of A. garbadinensis from a fresh agar plate into a flask containing the seed medium. Incubate at 26-30°C with shaking (200-250 rpm) for 2-3 days to generate a vegetative inoculum.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 26-30°C with shaking for 5-7 days. If using a bioreactor, maintain the pH at 7.0 and ensure adequate aeration.
-
Monitoring: Monitor the fermentation by measuring cell growth (e.g., dry cell weight) and this compound production (e.g., by HPLC analysis of the supernatant).
Purification of this compound Mutants
This protocol describes a general method for the purification of this compound from the fermentation broth using solid-phase extraction and reversed-phase HPLC.
Materials:
-
Fermentation broth
-
Solid-phase extraction (SPE) resin (e.g., Amberlite XAD-16 or a C18 cartridge)
-
Methanol (B129727), acetonitrile (B52724), water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (e.g., C8 or C18)
Procedure:
-
Harvesting: Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Solid-Phase Extraction (SPE):
-
Pass the supernatant through an equilibrated SPE column.
-
Wash the column with water to remove salts and polar impurities.
-
Elute the this compound with methanol or acetonitrile.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Concentrate the eluate from the SPE step.
-
Inject the concentrated sample onto an RP-HPLC column.
-
Elute the this compound using a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at 214 nm and collect the fractions containing the purified this compound mutant.
-
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
References
- 1. Gardimycin, a new antibiotic from Actinoplanes. I. Description of the producer strain and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid catabolism provides precursors for the Type II polyketide antibiotic, actinorhodin, via pathways that are nutrient dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Actagardin in Eukaryotic Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the potential off-target effects of Actagardin in eukaryotic cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation. Given the limited specific data on this compound, this guide incorporates information on the closely related and well-studied lantibiotic, nisin, as a comparative reference.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of lantibiotics like this compound in eukaryotic cells?
A1: While the primary target of lantibiotics such as this compound is the bacterial cell wall precursor Lipid II, interactions with eukaryotic cells can occur, potentially leading to off-target effects. The most commonly studied off-target effect is cytotoxicity, which can vary depending on the cell type and the specific lantibiotic. Some lantibiotics, like nisin, have been shown to induce apoptosis in cancer cell lines. The positively charged nature of these peptides can lead to interactions with negatively charged components on eukaryotic cell surfaces, such as phosphatidylserine, which is often exposed on the outer leaflet of cancer cell membranes.
Q2: How can I assess the cytotoxicity of this compound in my cell line of interest?
A2: Several standard in vitro assays can be used to determine the cytotoxicity of this compound. These include metabolic viability assays like the MTT, MTS, or CCK-8 assays, which measure the metabolic activity of viable cells. Membrane integrity assays, such as the lactate (B86563) dehydrogenase (LDH) release assay, quantify cell membrane damage. It is recommended to use multiple assays to obtain a comprehensive understanding of the cytotoxic potential.
Q3: Are there any known effects of this compound on eukaryotic signaling pathways?
A3: Specific data on this compound's impact on eukaryotic signaling is limited. However, antimicrobial peptides (AMPs) in general have been shown to modulate key signaling pathways. Due to their membrane-interacting nature, they can trigger intracellular signaling cascades. For instance, some AMPs can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell survival, and apoptosis. It is plausible that this compound could have similar effects, and investigating these pathways is a valid line of inquiry.
Q4: Can this compound induce apoptosis in eukaryotic cells?
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Potential Cause 1: Peptide Aggregation.
-
Troubleshooting: Lantibiotics can be hydrophobic and prone to aggregation in aqueous solutions, leading to inconsistent concentrations. Ensure complete solubilization of this compound. It may be necessary to dissolve the peptide in a small amount of a suitable solvent like DMSO before diluting it in culture medium. Always prepare fresh solutions for each experiment.
-
-
Potential Cause 2: Inconsistent Cell Seeding Density.
-
Troubleshooting: Variations in the number of cells seeded per well can significantly impact the results of cytotoxicity assays. Use a consistent and optimized cell seeding density for your specific cell line and assay duration.
-
-
Potential Cause 3: Interference with Assay Reagents.
-
Troubleshooting: this compound, being a peptide, could potentially interact with assay components. For colorimetric assays like MTT, run a control with this compound in cell-free medium to check for any direct reaction with the reagent.
-
Issue 2: No observable cytotoxic effect at expected concentrations.
-
Potential Cause 1: Insufficient Incubation Time.
-
Troubleshooting: Cytotoxic effects may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for observing an effect.
-
-
Potential Cause 2: Cell Line Resistance.
-
Troubleshooting: Different cell lines exhibit varying sensitivities to cytotoxic agents. Consider testing a panel of cell lines, including those known to be sensitive to other membrane-active compounds.
-
-
Potential Cause 3: Peptide Degradation.
-
Troubleshooting: Peptides can be degraded by proteases present in the cell culture medium, especially if it is supplemented with serum. Consider using serum-free medium or heat-inactivated serum for your experiments. You can also assess peptide stability over time using techniques like HPLC.
-
Quantitative Data Summary
Due to the lack of specific cytotoxicity data for this compound in the public domain, the following table summarizes the 50% inhibitory concentration (IC50) values for the related lantibiotic, nisin, against various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.
| Cell Line | Cancer Type | Nisin IC50 (µM) | Citation(s) |
| HT29 | Colorectal Adenocarcinoma | 89.9 - 115 | |
| Caco-2 | Colorectal Adenocarcinoma | 115 | |
| MCF7 | Breast Adenocarcinoma | 105.46 | |
| HepG2 | Hepatocellular Carcinoma | 112.25 | |
| SW480 | Colorectal Adenocarcinoma | 76.8 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing cell viability based on the reduction of tetrazolium salt MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed eukaryotic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for Cytotoxicity Testing
Caption: A streamlined workflow for assessing the cytotoxicity of this compound.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the cells with this compound for a predetermined time, typically shorter than that for cytotoxicity assays (e.g., 6, 12, or 24 hours).
-
Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions. This reagent typically contains a pro-substrate that is cleaved by active caspase-3/7 to generate a measurable signal.
-
Incubation: Incubate the plate at room temperature for the time specified in the assay kit protocol (usually 30-60 minutes), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (can be done in a parallel plate with a viability assay like CellTiter-Glo®) and express the results as fold change relative to the untreated control.
Logical Flow for Investigating Apoptosis Induction
Preventing aggregation of Actagardin in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Actagardin in solution, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a tetracyclic lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides.[1][2][3][4] Like many peptides, this compound can be prone to aggregation in solution. This aggregation can lead to a loss of biological activity, inaccurate concentration measurements, and difficulties in formulation and delivery.[5]
Q2: What are the key factors that influence this compound aggregation?
The primary factors influencing the aggregation of peptides like this compound include:
-
pH: A solution's pH has a significant impact on a peptide's net charge. Peptides are often least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.
-
Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions that can lead to aggregation.
-
Temperature: Temperature can affect the stability of the peptide in solution. While moderate heating can sometimes aid in initial dissolution, prolonged exposure to elevated temperatures can promote aggregation and degradation.
-
Ionic Strength: The salt concentration of the solution can influence aggregation. For some peptides, increased ionic strength can help to shield electrostatic interactions and prevent aggregation, while for others, high salt concentrations can lead to "salting out" and promote aggregation.
-
Buffer Composition: The choice of buffer can impact peptide solubility and stability.
Q3: What are the known physicochemical properties of this compound?
Based on available data, here are some of the known properties of this compound:
| Property | Value/Characteristic | Reference |
| Molecular Weight | ~1,890 g/mol | |
| Ionic Nature | Acidic zwitterion in aqueous solution | |
| Functional Groups | Two acidic functions and one basic function |
Troubleshooting Guide: Preventing this compound Aggregation
If you are observing cloudiness, precipitation, or a decrease in the activity of your this compound solution, it is likely due to aggregation. The following steps will guide you through troubleshooting and resolving this issue.
Step 1: Optimize the Solution pH
Given that this compound is an acidic zwitterion, adjusting the pH of your solution is the most critical first step. Since peptides are least soluble at their isoelectric point (pI), moving the pH of the solution away from the pI will increase its net charge and enhance solubility.
Recommendation:
-
For acidic peptides like this compound, try dissolving it in a slightly basic buffer (e.g., pH 7.5 - 8.5). This will ensure a net negative charge, promoting repulsion between peptide molecules.
-
If solubility is still an issue, you can try a more acidic buffer (e.g., pH 4-5), which would impart a net positive charge.
-
Avoid using a buffer with a pH near the likely pI of this compound.
Step 2: Adjust the Concentration
Working with the lowest effective concentration of this compound for your experiment can minimize the risk of aggregation.
Recommendation:
-
Prepare a concentrated stock solution in an optimized buffer (from Step 1).
-
For your experiments, dilute the stock solution to the final working concentration immediately before use.
Step 3: Control the Temperature
Temperature can influence both the dissolution and stability of this compound.
Recommendation:
-
Initial Dissolution: To aid in dissolving lyophilized this compound, you can briefly warm the solution to room temperature. Gentle vortexing or sonication can also be helpful.
-
Storage: For long-term stability, it is generally recommended to store stock solutions of peptides at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Step 4: Evaluate Ionic Strength and Buffer Additives
The salt concentration and the presence of certain excipients can modulate aggregation.
Recommendation:
-
Ionic Strength: Start with a buffer of physiological ionic strength (e.g., 150 mM NaCl). If aggregation persists, you can test a range of salt concentrations (e.g., 50 mM, 250 mM) to determine the optimal condition.
-
Additives: In some cases, the addition of excipients can help to prevent aggregation. These can include:
-
Sugars (e.g., sucrose, trehalose)
-
Polyols (e.g., glycerol, mannitol)
-
Non-ionic surfactants (e.g., Polysorbate 80) at low concentrations.
-
Experimental Protocol: Determining Optimal Solubilization Conditions for this compound
This protocol provides a systematic approach to finding the best solvent and conditions for solubilizing this compound.
Materials:
-
Lyophilized this compound
-
A selection of sterile buffers with varying pH (e.g., Phosphate Buffered Saline pH 7.4, Tris-HCl pH 8.0, Sodium Acetate pH 5.0)
-
Sterile, nuclease-free water
-
Organic co-solvents (e.g., DMSO, acetonitrile) - use with caution and check for compatibility with your downstream application.
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Spectrophotometer (optional, for concentration determination)
Procedure:
-
Initial Solubility Test:
-
Dispense a small, known amount of lyophilized this compound into several microcentrifuge tubes.
-
To the first tube, add a small volume of sterile, nuclease-free water. Gently vortex. Observe for dissolution.
-
If the peptide does not dissolve in water, proceed to test different buffers.
-
-
pH Screening:
-
To separate tubes of lyophilized this compound, add a small volume of each of your selected buffers with different pH values.
-
Gently vortex each tube.
-
Visually inspect for complete dissolution (a clear solution with no visible particulates).
-
-
Co-solvent Testing (if necessary):
-
If this compound remains insoluble in aqueous buffers, you may test the addition of a small amount of an organic co-solvent.
-
Important: First, dissolve the peptide in a minimal amount of the organic solvent (e.g., DMSO). Then, slowly add your desired aqueous buffer to the dissolved peptide solution while gently vortexing.
-
Be aware that organic solvents may interfere with your biological assays.
-
-
Sonication and Temperature:
-
If you observe suspended particles, you can try a brief sonication (1-5 minutes) in a bath sonicator.
-
Gentle warming (to room temperature) can also be attempted, but avoid excessive heat.
-
-
Centrifugation and Quantification:
-
Once you have a visually clear solution, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates.
-
Carefully transfer the supernatant to a new tube.
-
If your experimental setup allows, determine the concentration of the solubilized this compound using a spectrophotometer (if the amino acid sequence contains tryptophan or tyrosine) or a suitable peptide quantification assay.
-
Data Summary Table for Solubility Testing:
| Condition | Visual Observation (Clear/Cloudy/Precipitate) | Soluble Concentration (if measured) |
| Sterile Water | ||
| PBS, pH 7.4 | ||
| Tris-HCl, pH 8.0 | ||
| Sodium Acetate, pH 5.0 | ||
| Other (specify) |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when troubleshooting this compound aggregation.
A step-by-step workflow for troubleshooting this compound aggregation.
References
- 1. Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel Lantibiotic Using Mutacin II Biosynthesis Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lantibiotics - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Bioengineering Lantibiotics for Therapeutic Success [frontiersin.org]
- 5. Protein aggregation as an antibiotic design strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Actagardin Formulation for In Vivo Delivery
Welcome to the technical support center for the optimization of Actagardin formulation for in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the formulation and application of this potent lantibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tetracyclic lantibiotic, a class of ribosomally synthesized and post-translationally modified peptide antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. This compound binds to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to bacterial cell death.[1][2] While some lantibiotics like nisin can form pores in the cell membrane after binding to Lipid II, this compound's primary action is the blockade of cell wall synthesis.[1]
Q2: What are the main challenges in formulating this compound for in vivo delivery?
A2: Like many peptide-based therapeutics, this compound presents several formulation challenges that can limit its in vivo efficacy. These include:
-
Poor aqueous solubility: this compound is reported to be soluble in organic solvents like DMSO, DMF, ethanol, and methanol, which suggests limited solubility in aqueous buffers suitable for injection.
-
Physical and chemical instability: Peptides are susceptible to degradation by proteases, extreme pH, and temperature, which can reduce their shelf-life and in vivo activity.
-
Aggregation: Peptides, particularly those with hydrophobic regions, have a tendency to self-associate and form aggregates. Aggregation can lead to loss of bioactivity, reduced solubility, and potential immunogenicity.[3]
-
Poor bioavailability: Due to its size and physicochemical properties, this compound may have poor absorption and distribution in the body, and it may be rapidly cleared from circulation.
Q3: What are some common strategies to improve the in vivo delivery of this compound?
A3: Several formulation strategies can be employed to overcome the challenges associated with this compound delivery:
-
Use of co-solvents and excipients: Incorporating biocompatible co-solvents and excipients can improve the solubility and stability of this compound in aqueous formulations.
-
Encapsulation in lipid-based nanocarriers: Liposomes can encapsulate this compound, protecting it from degradation, improving its solubility, and potentially altering its pharmacokinetic profile for targeted delivery.
-
Encapsulation in polymeric nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate this compound, offering controlled release and protection from the biological environment.[4]
-
Chemical modification: Although more complex, chemical modifications such as PEGylation could be explored to improve solubility and circulation half-life.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Problem: You are observing precipitation or incomplete dissolution of this compound when preparing an aqueous formulation for in vivo studies.
| Possible Cause | Troubleshooting Step |
| Inherent low aqueous solubility | Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) first, and then slowly add the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your in vivo model. |
| pH of the buffer | The solubility of peptides is often pH-dependent. Determine the isoelectric point (pI) of this compound and prepare formulations at a pH away from the pI to increase solubility. |
| Salt concentration | The ionic strength of the buffer can influence peptide solubility. Experiment with different salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition. |
Issue 2: this compound Formulation Shows Signs of Aggregation
Problem: Your this compound solution appears cloudy or forms visible precipitates over time, indicating aggregation.
| Possible Cause | Troubleshooting Step |
| Hydrophobic interactions | Include non-ionic surfactants like Polysorbate 80 or Polysorbate 20 at low concentrations (e.g., 0.01-0.1%) to reduce surface tension and prevent aggregation. |
| High peptide concentration | Work with the lowest effective concentration of this compound. If a high concentration is necessary, consider using stabilizing excipients. |
| Inappropriate storage conditions | Store the formulation at the recommended temperature (typically 2-8°C for short-term storage) and protect from light. Avoid repeated freeze-thaw cycles. |
| Buffer components | Certain buffer salts can promote aggregation. Screen different buffer systems (e.g., phosphate, citrate, histidine) to identify the most stabilizing formulation. |
Issue 3: Low In Vivo Efficacy of the Formulated this compound
Problem: The formulated this compound does not show the expected therapeutic effect in your animal model.
| Possible Cause | Troubleshooting Step |
| Rapid clearance or degradation | Consider a formulation strategy that provides sustained release and protection, such as encapsulation in liposomes or polymeric nanoparticles. |
| Suboptimal route of administration | The route of administration can significantly impact bioavailability. If using oral administration, expect low bioavailability. For systemic infections, intravenous (IV) or intraperitoneal (IP) injections are generally more effective. |
| Dosing regimen | The dose and frequency of administration may need to be optimized. Conduct a dose-response study to determine the optimal therapeutic window. |
| Instability of the formulation | Ensure the formulation is stable under the conditions of the experiment. Prepare fresh formulations for each experiment or validate the stability of stored formulations. |
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the formulation of this compound and other peptides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C81H124N20O24S4 | Cayman Chemical |
| Molecular Weight | 1890.2 g/mol | Cayman Chemical |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | Cayman Chemical |
| Appearance | Solid | Cayman Chemical |
Table 2: Common Excipients for Peptide Formulations
| Excipient Class | Examples | Function | Reference |
| Buffering Agents | Phosphate, Citrate, Acetate, Histidine | Maintain pH, enhance stability | |
| Tonicity Modifiers | Sodium Chloride, Mannitol, Dextrose | Adjust osmotic pressure for parenteral administration | |
| Stabilizers/Bulking Agents | Sucrose, Trehalose, Mannitol, Glycine | Protect against aggregation, provide structure to lyophilized cakes | |
| Surfactants | Polysorbate 80, Polysorbate 20 | Reduce surface tension, prevent aggregation | |
| Antioxidants | Methionine, Ascorbic Acid | Prevent oxidative degradation |
Experimental Protocols
Protocol 1: Preparation of a Simple this compound Solution for In Vivo Studies
This protocol describes the preparation of a basic this compound solution for initial in vivo screening.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile, pyrogen-free vials and pipette tips
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
In a sterile vial, add the calculated volume of DMSO to the this compound powder.
-
Gently vortex or sonicate until the this compound is completely dissolved.
-
For the final formulation, slowly add the this compound stock solution to the sterile PBS with gentle mixing to achieve the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally <1% v/v) to avoid toxicity in animal models.
-
Visually inspect the final solution for any signs of precipitation.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 2-8°C and use within a validated timeframe.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol provides a general method for encapsulating this compound into liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve the lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 3: Quantification of this compound in Plasma by HPLC-UV
This protocol outlines a general approach for quantifying this compound in plasma samples.
Materials:
-
Plasma samples containing this compound
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve of this compound in blank plasma and process the standards in the same way as the samples.
-
Calculate the concentration of this compound in the unknown samples by interpolating from the standard curve.
-
Protocol 4: In Vivo Efficacy of this compound in a Murine MRSA Thigh Infection Model
This protocol describes a model to evaluate the in vivo efficacy of formulated this compound against a localized MRSA infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Cyclophosphamide (B585) (for inducing neutropenia)
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., vancomycin)
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 relative to the infection to induce neutropenia.
-
Prepare MRSA Inoculum: Culture MRSA in TSB overnight, then dilute in fresh TSB and grow to mid-log phase. Wash the bacterial cells with sterile PBS and adjust the concentration to approximately 1 x 107 CFU/mL.
-
Induce Infection: Anesthetize the mice and inject 0.1 mL of the MRSA suspension into the right thigh muscle.
-
Treatment: At 2 hours post-infection, administer the this compound formulation, vehicle control, or positive control via the desired route (e.g., IV or IP). Administer treatments at specified intervals (e.g., every 12 hours) for 24-48 hours.
-
Determine Bacterial Load: At the end of the treatment period, euthanize the mice, aseptically remove the infected thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for CFU plating on Tryptic Soy Agar (TSA).
-
Data Analysis: Calculate the log10 CFU per gram of tissue and compare the bacterial loads between the treatment groups. A significant reduction in CFU in the this compound-treated group compared to the vehicle control indicates in vivo efficacy.
Visualizations
Caption: this compound's mechanism of action: inhibition of peptidoglycan synthesis.
Caption: General experimental workflow for in vivo efficacy testing.
References
Challenges and solutions for scaling up Actagardin production
Technical Support Center: Actagardin Production
Welcome to the technical support center for this compound production. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary expression systems used for this compound production?
A1: this compound is a lantibiotic, a class of antimicrobial peptides. While it is naturally produced by Actinoplanes sp., heterologous expression in more easily manipulated organisms is a common strategy for improving yield and simplifying downstream processing. Escherichia coli has been successfully used for the heterologous production of Ala(0)actagardine by co-expressing the substrate peptide and the necessary modification enzymes. Bacterial systems like E. coli are often chosen for recombinant protein production due to their rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains.[1][2][3]
Q2: What are the major challenges when scaling up this compound production?
A2: Scaling up any biopharmaceutical production process presents challenges. For this compound, key challenges include:
-
Maintaining Process Reproducibility: Ensuring that conditions optimized at the lab scale, such as mixing efficiency, heat transfer, and mass transfer, remain consistent at a larger scale can be difficult and may impact product quality and yield.[4]
-
Low Yield: Achieving high yields of a complex peptide like this compound can be challenging due to factors such as inefficient protein expression, proteolytic degradation, or suboptimal fermentation conditions.
-
Purification Complexity: Isolating this compound to a high degree of purity can be complex due to its chemical properties and the presence of similar molecules in the fermentation broth.
-
Regulatory Compliance: As production scales up, adhering to Good Manufacturing Practices (GMP) becomes a critical and complex requirement.[4]
Q3: What are the critical process parameters to monitor during this compound fermentation?
A3: Based on general fermentation principles for antibiotics and peptides, the following parameters are critical:
-
pH: Maintaining the optimal pH of the culture medium is crucial for cell growth and product formation.
-
Temperature: Temperature affects microbial growth rates and enzyme activity, thus impacting production.
-
Dissolved Oxygen (DO): Efficient oxygen transfer is often a key factor in the production of microbial metabolites.
-
Agitation and Aeration Rates: These parameters directly influence DO levels and nutrient distribution.
-
Nutrient Concentrations: Monitoring and controlling the concentrations of carbon and nitrogen sources are essential for maximizing yield.
Troubleshooting Guides
Section 1: Fermentation Issues
Problem: Low this compound Titer in Fermentation Broth
| Potential Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | 1. Review the carbon and nitrogen sources in your medium. For similar antibiotic production, combinations of sucrose, soluble starch, and soybean meal have been effective.[5] 2. Ensure essential minerals like K2HPO4, MgSO4, and FeSO4 are present at optimal concentrations.[5] 3. Perform a medium optimization study using statistical methods like Response Surface Methodology (RSM).[6] |
| Incorrect Fermentation Parameters | 1. Verify that the pH, temperature, and dissolved oxygen levels are maintained within the optimal range throughout the fermentation. 2. Optimize agitation and aeration rates to ensure sufficient oxygen supply, which is a critical factor for antibiotic yield.[4] For similar processes, rotary speeds of around 180 r/min have been found to be optimal in shake flask cultures.[5] |
| Poor Inoculum Quality | 1. Ensure the inoculum is in the exponential growth phase and free from contamination. 2. Optimize the inoculum volume; typically, an inoculation volume of around 5% has been shown to be effective in similar fermentations.[5] |
| Contamination | 1. Check for any signs of contamination, such as unusual cell morphology, changes in broth color or odor, or a sudden drop in pH.[7] 2. Review and validate sterilization procedures for the fermenter and all associated equipment.[7] |
Problem: Foaming During Fermentation
| Potential Cause | Troubleshooting Steps |
| High Agitation/Aeration Rates | 1. Gradually reduce the agitation and/or aeration rate to a level that minimizes foaming while maintaining adequate dissolved oxygen. |
| Medium Composition | 1. Some medium components, particularly proteins, can contribute to foaming. Consider using a different nitrogen source or adding an antifoaming agent. |
| Carbon Dioxide Production | 1. Foaming is a normal consequence of carbon dioxide formation during fermentation.[5] If excessive, use a sterile antifoaming agent. |
Section 2: Purification Issues
Problem: Low Recovery of this compound After Purification
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis (for intracellular expression) | 1. If this compound is expressed intracellularly, optimize the cell lysis method (e.g., sonication, high-pressure homogenization) to ensure complete release of the product. |
| Suboptimal Chromatography Conditions | 1. For affinity chromatography (e.g., using a polyhistidine tag), ensure the binding buffer pH and composition are optimal for the interaction between the tag and the resin.[8] 2. For ion-exchange chromatography, perform a pH scouting study to determine the optimal pH for binding and elution. 3. For reverse-phase HPLC, optimize the gradient of the organic solvent to achieve good separation and recovery. |
| Product Degradation | 1. Proteolytic degradation can be a significant issue. Consider adding protease inhibitors during purification. 2. Work at low temperatures (e.g., 4°C) to minimize enzymatic activity. |
Problem: Low Purity of Final this compound Product
| Potential Cause | Troubleshooting Steps |
| Co-elution of Contaminant Proteins | 1. If using affinity chromatography, increase the stringency of the wash steps (e.g., by adding a low concentration of the elution agent like imidazole (B134444) for His-tagged proteins).[8] 2. Introduce an additional purification step using a different separation principle (e.g., ion-exchange followed by hydrophobic interaction chromatography). |
| Presence of Endotoxins (if expressed in E. coli) | 1. For applications requiring endotoxin-free product, incorporate an endotoxin (B1171834) removal step, such as chromatography with a specialized affinity resin. |
| Aggregation | 1. Analyze the purified product by size-exclusion chromatography to detect aggregates. 2. Optimize buffer conditions (pH, ionic strength, additives) to minimize aggregation. |
Quantitative Data Summary
Table 1: Optimized Fermentation Parameters for Similar Antibiotic Production
| Parameter | Optimized Value | Reference |
| Inoculation Volume | 5% | [5] |
| Medium Volume in 250 ml flask | 75 ml | [5] |
| Rotary Speed | 180 r/min | [5] |
| Fermentation Time | 4 days | [5] |
| Temperature | 28°C | [5] |
| Initial pH | 7.0 | [5] |
Note: These parameters are for a related antibiotic produced by Actinomycetes and should be used as a starting point for the optimization of this compound production.
Experimental Protocols
Protocol 1: Heterologous Expression of this compound in E. coli
This protocol is based on the successful expression of Ala(0)actagardine in E. coli.
-
Vector Construction:
-
Synthesize the genes for the this compound precursor peptide (garA) and the necessary modification enzymes (garM and garO).
-
Clone these genes into a suitable E. coli expression vector or multiple compatible vectors. A polyhistidine tag can be fused to the precursor peptide to facilitate purification.
-
-
Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid(s).
-
-
Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to improve protein solubility.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Protocol 2: Purification of His-tagged this compound
This protocol is a general method for purifying a His-tagged protein.
-
Column Preparation:
-
Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Binding:
-
Load the clarified cell lysate onto the equilibrated column.
-
-
Washing:
-
Wash the column with several column volumes of wash buffer (binding buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange:
-
If necessary, perform a buffer exchange using dialysis or a desalting column to remove the imidazole and transfer the purified protein into a suitable storage buffer.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound production.
Caption: Key factors influencing fermentation success.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. futurefields.io [futurefields.io]
- 3. youtube.com [youtube.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Antimicrobials in protein production | Blog | Biosynth [biosynth.com]
- 8. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Actagardin and Vancomycin Against MRSA: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Actagardin and the widely-used antibiotic, Vancomycin, against Methicillin-resistant Staphylococcus aureus (MRSA). This document outlines their mechanisms of action, summarizes available quantitative data, and provides detailed experimental protocols.
While extensive data exists for Vancomycin's efficacy against MRSA, publicly available, specific quantitative data for this compound against MRSA is limited. This guide presents the known information on this compound and provides a comprehensive overview of Vancomycin's performance based on established experimental evidence, which can serve as a benchmark for future comparative studies involving novel antimicrobial peptides like this compound.
Mechanisms of Action
This compound , also known as Gardimycin, is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptide antibiotics. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound is understood to interfere with the proper formation of peptidoglycan, a critical component of the Gram-positive bacterial cell wall. This disruption leads to compromised cell integrity and ultimately, bacterial cell death.
Vancomycin is a glycopeptide antibiotic that also targets bacterial cell wall synthesis, but through a distinct mechanism. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan polymerization, effectively blocking the cross-linking of the cell wall structure. This leads to a weakened cell wall and subsequent cell lysis.
Figure 1: Mechanisms of action for this compound and Vancomycin.
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for this compound against MRSA in peer-reviewed literature, a direct side-by-side comparison of MICs, time-kill kinetics, and in vivo efficacy is not currently possible. The following tables summarize typical data for Vancomycin against MRSA, which can be used as a reference for evaluating future studies on this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against MRSA
| MRSA Strain Type | Vancomycin MIC Range (μg/mL) | Reference |
| Vancomycin-Susceptible MRSA (VSSA) | 0.5 - 2 | [1][2] |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 | [1] |
| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16 | [1] |
Note: MIC values can vary depending on the specific MRSA isolate and the testing methodology used (e.g., broth microdilution, E-test).
Table 2: In Vivo Efficacy of Vancomycin in a Murine Infection Model
| Animal Model | MRSA Strain | Vancomycin Dosage | Outcome | Reference |
| Murine Thigh Infection Model | Clinical MRSA Isolate | 1 or 2 mg/kg | Dose-dependent reduction in bacterial load | [3] |
| Murine Bacteremia Model | Clinical MRSA Isolate | 50 mg/kg every 6h | Significant reduction in bacterial density in blood and kidneys |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are standard protocols for key experiments used to evaluate the efficacy of antibiotics against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum:
-
Culture MRSA from a frozen stock onto a suitable agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic (Vancomycin or this compound) in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
References
A Comparative Analysis of the Mechanisms of Action: Actagardin vs. Nisin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial peptides, the lantibiotics Actagardin and nisin represent two distinct strategies for combating Gram-positive bacteria. Both target the essential cell wall precursor, lipid II, yet their downstream consequences diverge significantly. This guide provides a detailed comparative analysis of their mechanisms of action, supported by experimental data and protocols to aid in research and development efforts.
At a Glance: Key Differences in Mechanism
| Feature | This compound | Nisin |
| Lantibiotic Class | Type B | Type A |
| Primary Mechanism | Inhibition of Peptidoglycan Synthesis | Dual: Inhibition of Peptidoglycan Synthesis & Pore Formation |
| Lipid II Interaction | Binds to lipid II, sequestering it and preventing its incorporation into the growing peptidoglycan chain. | Binds to lipid II, using it as a docking molecule to initiate pore formation and also inhibiting cell wall synthesis. |
| Membrane Integrity | Does not form pores; membrane potential is largely unaffected. | Forms stable pores in the cell membrane, leading to dissipation of membrane potential and leakage of cellular contents. |
| Binding Affinity (Lipid II) | While a precise dissociation constant (Kd) is not readily available in the literature, studies on the related type B lantibiotic mersacidin (B1577386) suggest a lower affinity for lipid II compared to nisin. | High affinity, with a reported apparent binding constant (Ka) of 3.1 x 10^6 M⁻¹[1]. |
In-Depth Mechanism of Action
This compound: The Cell Wall Synthesis Inhibitor
This compound, a type B lantibiotic, employs a targeted approach to bacterial inhibition. Its mechanism is centered exclusively on the disruption of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.
The key steps in this compound's mechanism of action are:
-
Lipid II Binding: this compound specifically recognizes and binds to lipid II, a precursor molecule that transports peptidoglycan subunits from the cytoplasm to the cell wall.
-
Sequestration: Upon binding, this compound effectively sequesters lipid II, preventing its incorporation into the growing peptidoglycan chain by transglycosylases and transpeptidases.
-
Inhibition of Cell Wall Synthesis: This sequestration halts the extension of the peptidoglycan layer, weakening the cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Crucially, this compound's interaction with lipid II does not lead to the formation of pores in the cell membrane. This is a defining characteristic of type B lantibiotics and distinguishes it from nisin.
dot
Caption: this compound's mechanism of action.
Nisin: A Dual-Action Lantibiotic
Nisin, a type A lantibiotic, exhibits a more complex and multifaceted mechanism of action, combining the inhibition of cell wall synthesis with the formation of pores in the bacterial membrane. This dual action contributes to its high potency.
Nisin's mechanism unfolds as follows:
-
Initial Lipid II Binding: The N-terminal region of nisin recognizes and binds with high affinity to the pyrophosphate moiety of lipid II.
-
Inhibition of Cell Wall Synthesis: This initial binding sequesters lipid II, thereby inhibiting the transglycosylation step of peptidoglycan synthesis, similar to this compound.
-
Pore Formation: Following the initial binding, the nisin-lipid II complex acts as a docking site for additional nisin molecules. The C-terminal region of nisin then inserts into the cell membrane. This process leads to the formation of a stable transmembrane pore.
-
Membrane Depolarization and Efflux: The formation of these pores disrupts the membrane potential and leads to the leakage of essential ions and small molecules (e.g., ATP) from the cytoplasm, ultimately causing rapid cell death.
dot
Caption: Nisin's dual mechanism of action.
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and nisin against various Gram-positive pathogens. Data is compiled from multiple sources and may vary based on experimental conditions.
Table 1: MICs against Staphylococcus aureus
| Strain | This compound A (µg/mL) | Nisin A (µg/mL) | Reference |
| S. aureus (Methicillin-susceptible) | - | 1.5-16 | [2] |
| S. aureus (Methicillin-resistant - MRSA) | - | 1.9-15.4 | [2] |
| S. aureus ATCC 29213 | - | 8 | [3] |
| S. aureus MW2 | - | 512 | [4] |
Table 2: MICs against Streptococcus pneumoniae
| Strain | This compound A (µg/mL) | Nisin A (µg/mL) | Reference |
| S. pneumoniae (Penicillin-susceptible) | 8 | - | |
| S. pneumoniae D39 | - | 0.1 |
Table 3: MICs against Enterococcus faecalis
| Strain | This compound A (µg/mL) | Nisin A (µg/mL) | Reference |
| E. faecalis ATCC 29212 | - | 1000 U/mL (~25 µg/mL) | |
| E. faecalis OG1RF | - | 1000 U/mL (~25 µg/mL) | |
| E. faecalis (Vancomycin-resistant - VRE) | - | 2 to >8.3 |
Note: Direct comparative MIC data for this compound against a wide range of strains is limited in the publicly available literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and nisin in an appropriate solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial agents in the broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.
dot
Caption: Workflow for MIC determination.
Membrane Permeabilization Assay
Objective: To assess the ability of an antimicrobial peptide to disrupt the bacterial cell membrane.
Methodology (SYTOX Green Assay):
-
Bacterial Preparation: Grow the target bacteria to the mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Dye Incubation: Add SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, to the bacterial suspension and incubate in the dark.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorometer.
-
Addition of Antimicrobial Peptide: Add different concentrations of this compound or nisin to the bacterial suspension.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time. A significant increase in fluorescence indicates membrane permeabilization.
dot
Caption: Workflow for membrane permeabilization assay.
Lipid II Binding Assay
Objective: To qualitatively or quantitatively assess the binding of an antimicrobial peptide to lipid II.
Methodology (Competition Assay):
-
Preparation of Lipid II-containing Vesicles: Prepare liposomes (e.g., from DOPC) containing a known concentration of purified lipid II.
-
Fluorescence Quenching/Enhancement: Incorporate a fluorescent probe into the liposomes. The binding of a peptide to lipid II may alter the fluorescence of the probe.
-
Titration: Titrate the lipid II-containing liposomes with increasing concentrations of this compound or nisin.
-
Fluorescence Measurement: Measure the change in fluorescence at each concentration.
-
Data Analysis: The binding affinity (e.g., Kd) can be calculated by fitting the titration curve to a binding equation.
dot
Caption: Workflow for a lipid II binding assay.
Conclusion
This compound and nisin, while both targeting the essential lipid II molecule, represent a fascinating divergence in antimicrobial strategy. This compound's focused inhibition of cell wall synthesis offers a specific and potent mechanism, whereas nisin's dual-action approach of both inhibiting cell wall synthesis and forming pores provides a rapid and powerful bactericidal effect. The choice between these or similar molecules in a drug development context will depend on the desired spectrum of activity, the target pathogen, and the potential for resistance development. The experimental protocols provided herein offer a starting point for researchers to further elucidate the nuanced differences between these and other novel antimicrobial peptides.
References
- 1. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Bacteriocins on Methicillin-Resistant Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus Virulence Affected by an Alternative Nisin A Resistance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cross-Resistance Between Actagardin and Other Cell Wall Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents with unique mechanisms of action. Actagardin, a member of the lantibiotic class of antibiotics, represents a promising candidate due to its potent activity against Gram-positive pathogens and its distinct mode of action targeting cell wall biosynthesis. This guide provides a comparative analysis of this compound and other key cell wall inhibitors, specifically beta-lactams and glycopeptides, with a focus on the critical aspect of cross-resistance.
Mechanism of Action: A Tale of Different Targets
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is a crucial target for many antibiotics. However, different classes of cell wall inhibitors interact with this intricate machinery at distinct points.
Beta-Lactams (e.g., Penicillins, Cephalosporins): This broad class of antibiotics, characterized by the presence of a beta-lactam ring, targets penicillin-binding proteins (PBPs). PBPs are enzymes essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provides the cell wall with its structural integrity. By acylating the active site of PBPs, beta-lactams inactivate these enzymes, leading to a weakened cell wall and eventual cell lysis[6][7][8]. Resistance to beta-lactams often arises from the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring or through modifications in the PBPs that reduce binding affinity[7][8].
Glycopeptides (e.g., Vancomycin): Vancomycin (B549263) and other glycopeptides function by binding directly to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptide side chains of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, effectively blocking the elongation and cross-linking of the peptidoglycan polymer[9][10]. Resistance to vancomycin in enterococci, for instance, typically involves the alteration of the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which significantly reduces the binding affinity of the glycopeptide[9].
Data Presentation: Comparative In Vitro Activity
| Antibiotic Class | Antibiotic | Organism | Resistance Profile | MIC Range (µg/mL) | Reference(s) |
| Lantibiotic | This compound | Clostridium difficile | N/A | 1.48 - 11.81 | [12] |
| Lantibiotic | NAI-107 | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 2 | [5][11] |
| Lantibiotic | NAI-107 | Staphylococcus aureus | Glycopeptide-Intermediate (GISA) | 0.5 - 1 | [5][13] |
| Lantibiotic | NAI-107 | Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.5 - 4 | [5][11] |
| Lantibiotic | NAI-107 | Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.12 - 4 | [5][11][14] |
| Lantibiotic | NAI-107 | Streptococcus pneumoniae | Penicillin-Intermediate | 0.03 - 0.12 | [13] |
| Beta-Lactam | Penicillin | Streptococcus pneumoniae | Penicillin-Resistant | ≥2 | [15][16] |
| Beta-Lactam | Oxacillin | Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≥4 | [17] |
| Glycopeptide | Vancomycin | Enterococcus faecium | Vancomycin-Resistant (VRE) | ≥32 | [9][10] |
Experimental Protocols
The determination of cross-resistance fundamentally relies on standardized antimicrobial susceptibility testing methods. The most common and informative method is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
- Antimicrobial Agents: Prepare stock solutions of this compound, beta-lactams (e.g., penicillin, oxacillin), and glycopeptides (e.g., vancomycin) at a high concentration in a suitable solvent.
- Bacterial Strains: Culture the selected bacterial strains (including both susceptible and resistant isolates) overnight on an appropriate agar (B569324) medium.
- Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for the test organism.
- 96-Well Microtiter Plates: Use sterile, U- or flat-bottom 96-well plates.
2. Inoculum Preparation:
- Select several colonies from the overnight culture and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobials:
- In the 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in the test broth. This creates a gradient of antibiotic concentrations.
- Typically, a volume of 50 µL of broth is added to wells 2 through 12. 100 µL of the highest antibiotic concentration is added to well 1, and then 50 µL is transferred and mixed serially from well 1 to well 11. 50 µL from well 11 is discarded. Well 12 serves as a growth control (no antibiotic).
4. Inoculation:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
5. Incubation:
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
6. Reading the MIC:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells. The growth control well should show distinct turbidity.
7. Interpretation:
- Compare the MIC values of this compound and the other cell wall inhibitors against the panel of bacterial strains. A lack of significant change in the MIC of this compound against strains resistant to beta-lactams or glycopeptides indicates an absence of cross-resistance.
Protocol: Serial Passage for Resistance Induction
This method is used to assess the potential for bacteria to develop resistance to an antimicrobial agent over time.
1. Initial MIC Determination:
- Determine the baseline MIC of this compound for the selected bacterial strain using the broth microdilution method described above.
2. Serial Passaging:
- Inoculate a tube of broth containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) with the bacterial strain.
- Incubate the tube until turbidity is observed.
- On the following day, use the culture from this tube to inoculate a new series of tubes containing increasing concentrations of this compound.
- The MIC is determined daily as the lowest concentration inhibiting growth.
- The culture from the well or tube with the highest concentration of this compound that still permits growth is used to inoculate the next day's series of dilutions.
3. Duration:
- Continue this process for a set number of days (e.g., 14 to 30 days).
4. Analysis:
- Monitor the change in MIC over time. A significant and stable increase in the MIC indicates the development of resistance. This can then be further investigated to understand the underlying mechanisms.
Mandatory Visualization
Caption: Workflow for assessing cross-resistance.
Caption: Targets of cell wall synthesis inhibitors.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Gardimycin, a New Antibiotic Inhibiting Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Microbisporicin Producer Identified by Early Dereplication during Lantibiotic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 7. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review [mdpi.com]
- 8. Beta-lactam resistance in Staphylococcus aureus: the adaptive resistance of a plastic genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vancomycin resistance and antibiotic susceptibility of enterococci in raw meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Gardimycin, a new antibiotic from Actinoplanes. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validating Actagardin's Target Engagement in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Actagardin, a lantibiotic, demonstrates its antibacterial efficacy by targeting Lipid II, a crucial precursor in the synthesis of the bacterial cell wall. Validating this target engagement is a critical step in the development of this compound and other Lipid II-targeting antibiotics. This guide provides an objective comparison of key methodologies for confirming target engagement in a bacterial context, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their studies.
Comparison of Target Engagement Validation Methods
The selection of a suitable method for validating this compound's engagement with Lipid II depends on various factors, including the specific research question, available resources, and the desired throughput and sensitivity. The following table summarizes and compares the key features of several widely used techniques.
| Method | Principle | Throughput | Sensitivity | Key Quantitative Readout(s) | Sample Type |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Medium to High | Moderate | Thermal shift (ΔTm), IC50 | Intact cells, cell lysates |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a luciferase-tagged target and a fluorescently labeled ligand/probe. | High | High | BRET ratio, Kd, IC50 | Live cells |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to its target. | Low | High | Kd, ΔH, ΔS, stoichiometry (n) | Purified proteins/molecules |
| In Vitro Peptidoglycan Synthesis Assay | Monitors the incorporation of radiolabeled precursors into peptidoglycan. | Low to Medium | High | Inhibition of peptidoglycan synthesis (IC50) | Purified enzymes, membrane fractions |
| Affinity Purification-Mass Spectrometry (AP-MS) | Identifies proteins that bind to an immobilized drug molecule. | Low to Medium | High | Identity and relative abundance of binding partners | Cell lysates |
| Integral Solvent-Induced Protein Precipitation (iSPP) | Ligand binding alters the solvent concentration at which a protein precipitates. | High | High | Change in protein stability, identification of stabilized proteins | Cell lysates |
Signaling Pathways and Experimental Workflows
To better visualize the underlying principles and experimental processes, the following diagrams illustrate the mechanism of action of Lipid II-targeting antibiotics and the workflows of key validation methods.
Figure 1. Simplified pathway of peptidoglycan synthesis and this compound's target.
Figure 2. Workflow of the Cellular Thermal Shift Assay (CETSA).
Figure 3. Workflow of Isothermal Titration Calorimetry (ITC).
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes a target protein in intact bacterial cells.[1]
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Compound Treatment: Aliquot the bacterial culture into separate tubes. Treat with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate under appropriate conditions to allow for compound entry and binding.
-
Heat Challenge: Transfer the treated cell suspensions to PCR tubes. Use a thermal cycler to heat the samples across a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., sonication, bead beating, or enzymatic lysis).
-
Fractionation: Centrifuge the lysates at high speed to pellet aggregated proteins and cell debris.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Detection: Analyze the abundance of the target protein in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinity, stoichiometry, and thermodynamic parameters of the this compound-Lipid II interaction.
Methodology:
-
Sample Preparation: Prepare solutions of purified this compound and Lipid II in the same buffer to minimize heats of dilution.[2][3] The buffer should be degassed prior to use.
-
Instrument Setup: Load the Lipid II solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.[4]
-
Titration: Perform a series of injections of the this compound solution into the Lipid II solution while monitoring the heat released or absorbed.
-
Data Acquisition: Record the heat change for each injection.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of this compound to Lipid II. Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).[2]
In Vitro Peptidoglycan Synthesis Assay
Objective: To determine if this compound inhibits the synthesis of peptidoglycan by interfering with the utilization of Lipid II.[5][6]
Methodology:
-
Preparation of Components:
-
Isolate bacterial membranes containing the necessary peptidoglycan synthesis enzymes (e.g., penicillin-binding proteins).
-
Prepare radiolabeled Lipid II precursor (e.g., using [14C]-GlcNAc).[5]
-
-
Reaction Setup: In a reaction tube, combine the bacterial membranes, radiolabeled Lipid II, and varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction mixture at a temperature optimal for enzymatic activity (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by boiling).
-
Separation of Products: Separate the newly synthesized peptidoglycan from the unreacted Lipid II precursor using a suitable method like paper chromatography or HPLC.[5]
-
Quantification: Quantify the amount of radiolabel incorporated into the peptidoglycan using scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of peptidoglycan synthesis for each this compound concentration and determine the IC50 value.
Alternative Methods for Validating Lantibiotic Target Engagement
Beyond the core methods detailed above, several other techniques can provide valuable insights into the interaction of this compound and other lantibiotics with Lipid II.
-
Competition Assays: These assays can demonstrate that a lantibiotic binds to the same target as another known Lipid II-binding molecule. For example, pre-incubation with this compound could prevent the binding of a fluorescently labeled vancomycin (B549263) analogue.
-
Carboxyfluorescein Leakage Assays: For lantibiotics that form pores in the bacterial membrane in a Lipid II-dependent manner, the release of encapsulated carboxyfluorescein from liposomes containing Lipid II can be monitored fluorometrically.[7]
-
Solid-State NMR Spectroscopy: This powerful technique can provide high-resolution structural information about the interaction between a lantibiotic and Lipid II within a lipid bilayer, offering insights into the conformation of the bound complex.[8]
-
Genetic Approaches: Creating bacterial strains with mutations in the genes responsible for Lipid II synthesis or modification can help to confirm that the antibacterial activity of this compound is dependent on the presence of its target.
By employing a combination of these robust methodologies, researchers can confidently validate the target engagement of this compound and gain a deeper understanding of its mechanism of action, paving the way for the development of novel and effective antibacterial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of peptidoglycan synthesis by membrane-reconstituted penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Actagardin vs. Daptomycin: A Comparative Analysis in the Context of Experimental Endocarditis
A notable gap in current research is the absence of direct comparative studies evaluating the efficacy of actagardin and daptomycin (B549167) in the treatment of experimental endocarditis. While daptomycin has been extensively studied in this context, with a wealth of supporting in vivo data, this compound's performance in such models remains uninvestigated in publicly available literature. This guide, therefore, provides a comparison based on the available in vitro data for both agents and the established in vivo data for daptomycin, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Daptomycin is a well-established lipopeptide antibiotic with proven efficacy in treating experimental endocarditis, particularly against Gram-positive pathogens such as Staphylococcus aureus. Its mechanism of action involves the disruption of the bacterial cell membrane potential. In contrast, this compound, a lantibiotic, inhibits peptidoglycan synthesis. While in vitro data suggests this compound possesses activity against relevant pathogens, the lack of in vivo experimental endocarditis studies precludes a direct comparison of its efficacy against daptomycin in this specific and critical application.
Mechanism of Action
The fundamental difference between these two antimicrobials lies in their mode of action.
This compound: This tetracyclic peptide lantibiotic inhibits the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. This action ultimately compromises the structural integrity of the bacterium, leading to cell death.
Daptomycin: This cyclic lipopeptide antibiotic exerts its bactericidal effect through a calcium-dependent interaction with the bacterial cell membrane.[1][2][3][4] This binding leads to membrane depolarization, ion leakage, and the disruption of essential cellular processes, including protein, DNA, and RNA synthesis, resulting in rapid cell death.[1][5]
In Vitro Activity
While direct comparative in vitro studies are scarce, the available data provides insights into the potential spectrum of activity of both agents against key endocarditis pathogens.
| Organism | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | Data not widely available | 0.25 - 2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Data not widely available | 0.5 - 2 |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | Data not widely available | 1 - 4 |
| Vancomycin-resistant Enterococcus faecalis | Data not widely available | 1 - 4 |
| Vancomycin-resistant Enterococcus faecium | Data not widely available | 1 - 4 |
Daptomycin in Experimental Endocarditis: A Summary of In Vivo Data
Numerous studies have demonstrated the efficacy of daptomycin in the rabbit model of experimental endocarditis, a standard preclinical model for this disease.
Experimental Protocol: Rabbit Model of Aortic Valve Endocarditis
A common experimental workflow for evaluating antibiotic efficacy in a rabbit model of endocarditis is as follows:
-
Induction of Catheter-Induced Aortic Valve Endocarditis: A catheter is inserted through the carotid artery into the left ventricle to induce sterile vegetations on the aortic valve.
-
Bacterial Inoculation: After a set period, a specific inoculum of the target bacterium (e.g., MRSA) is administered intravenously to colonize the vegetations.
-
Antimicrobial Therapy: Treatment with the investigational antibiotic (e.g., daptomycin) is initiated at a predetermined time post-inoculation and administered for a specified duration.
-
Outcome Assessment: Rabbits are euthanized, and the aortic valve vegetations are excised, weighed, and homogenized for quantitative bacterial culture to determine the reduction in bacterial load.
Quantitative Data from Daptomycin Experimental Endocarditis Studies
The following table summarizes representative data from a study investigating daptomycin's efficacy in a rabbit model of MRSA endocarditis.
| Treatment Group | Dosage | Mean Bacterial Load (log10 CFU/g vegetation) | Reference |
| Untreated Control | - | > 9.0 | [6] |
| Daptomycin | 6 mg/kg/day | 4.2 - 6.5 | [7][8] |
| Daptomycin (High Dose) | 10 mg/kg/day | Significantly lower than standard dose | [7][8] |
| Vancomycin | Standard Dose | 6.8 - 7.1 | [6] |
Note: The efficacy of daptomycin is dose-dependent, with higher doses generally resulting in a greater reduction in bacterial burden within the vegetations.[7][8]
Conclusion
The available scientific literature provides a strong basis for the efficacy of daptomycin in the preclinical setting of experimental endocarditis. Its rapid bactericidal activity and well-characterized dose-dependent effects make it a critical tool in combating serious Gram-positive infections.
In contrast, while this compound's mechanism of action as a peptidoglycan synthesis inhibitor is understood, its potential role in the treatment of endocarditis remains undefined due to a lack of in vivo studies. Further research, including head-to-head comparative studies in established animal models, is necessary to determine the relative efficacy of this compound compared to established therapies like daptomycin for this severe infection. For researchers and drug development professionals, daptomycin serves as a benchmark for efficacy in experimental endocarditis models, while this compound represents an agent with a different mechanism of action that warrants further investigation to ascertain its potential in this therapeutic area.
References
- 1. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficacy of Daptomycin in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-dose Daptomycin Therapy for Staphylococcal Endocarditis and When to Apply It - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Showdown: A Comparative Analysis of Actagardine and Mersacidin Structures
For Immediate Release
Tübingen, Germany and Utrecht, Netherlands – December 2, 2025 – A detailed spectroscopic comparison of two closely related lantibiotics, Actagardine and Mersacidin, reveals subtle yet significant structural distinctions that may influence their antibacterial activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their spectroscopic properties, supported by experimental data and detailed methodologies.
Actagardine and Mersacidin are both Type-B lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides characterized by their globular structure and potent antimicrobial properties.[1] They share a similar mechanism of action, inhibiting bacterial cell wall biosynthesis by binding to lipid II.[2][3] Despite their structural similarities, including a conserved sequence motif, spectroscopic analysis uncovers key differences in their molecular architecture.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy has been instrumental in elucidating the three-dimensional structures of both Actagardine and Mersacidin in solution. The primary structure of Actagardine was determined to be a tetracyclic 19-residue peptide using a combination of homonuclear and heteronuclear 2D and 3D NMR techniques. Similarly, the solution structure of the tetracyclic lantibiotic Mersacidin was resolved through advanced NMR studies, including 15N-1H heteronuclear single quantum coherence (HSQC) experiments.
Comparative ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C chemical shift assignments for Actagardine and Mersacidin, providing a quantitative basis for their structural comparison. These shifts are indicative of the local electronic environment of each nucleus and are highly sensitive to conformational differences.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Actagardine
| Residue | ¹Hα (ppm) | ¹³Cα (ppm) | ¹Hβ (ppm) | ¹³Cβ (ppm) | Other ¹H (ppm) | Other ¹³C (ppm) |
| Ala 1 | 4.25 | 52.3 | 3.15, 2.85 | 38.7 | NH: 8.21 | CO: 174.5 |
| Ser 2 | 4.51 | 57.9 | 3.89, 3.78 | 63.2 | NH: 8.54 | CO: 172.1 |
| Cys 3 | 4.65 | 55.1 | 3.21, 2.98 | 28.4 | NH: 8.33 | CO: 173.0 |
| Gly 4 | 3.98, 3.87 | 44.5 | - | - | NH: 8.65 | CO: 171.8 |
| Phe 5 | 4.78 | 56.2 | 3.25, 3.11 | 39.1 | NH: 8.12, Aromatics: 7.2-7.4 | CO: 173.5, Aromatic C: 127-137 |
| Ala(S) 6 | 4.33 | 51.8 | 3.01, 2.76 | 35.5 | NH: 8.41 | CO: 174.1 |
| Pro 7 | 4.42 | 62.1 | 2.31, 1.95 | 31.2 | Hδ: 3.75, 3.65 | CO: 175.3, Cγ: 26.4, Cδ: 48.9 |
| Abu 8 | 4.15 | 59.8 | 1.95 | 27.3 | NH: 8.01, Hγ: 1.35 | CO: 174.9, Cγ: 10.8 |
| Ala(S) 9 | 4.58 | 53.2 | 3.18, 2.91 | 36.8 | NH: 8.28 | CO: 173.8 |
| Val 10 | 4.05 | 61.3 | 2.15 | 32.1 | NH: 7.95, Hγ: 0.98, 0.91 | CO: 174.2, Cγ: 20.1, 19.5 |
| Glu 11 | 4.38 | 55.4 | 2.11, 2.01 | 29.5 | NH: 8.45, Hγ: 2.35, Hδ: - | CO: 174.6, Cγ: 35.2, Cδ: 181.5 |
| Ala(S) 12 | 4.49 | 52.7 | 3.12, 2.88 | 36.1 | NH: 8.19 | CO: 173.9 |
| Cys 13 | 4.71 | 54.6 | 3.28, 3.05 | 27.9 | NH: 8.39 | CO: 172.8 |
| Ala(S) 14 | 4.29 | 51.5 | 3.05, 2.81 | 35.8 | NH: 8.08 | CO: 174.3 |
| Gly 15 | 4.01, 3.90 | 44.8 | - | - | NH: 8.55 | CO: 171.5 |
| Cys 16 | 4.82 | 53.9 | 3.35, 3.11 | 28.8 | NH: 8.25 | CO: 172.5 |
| Ala(S) 17 | 4.66 | 52.1 | 3.22, 2.95 | 36.5 | NH: 8.48 | CO: 173.6 |
| Val 18 | 4.11 | 60.9 | 2.21 | 31.8 | NH: 7.88, Hγ: 1.01, 0.95 | CO: 174.0, Cγ: 20.5, 19.8 |
| Cys(SO) 19 | 4.95 | 58.5 | 3.55, 3.31 | 45.2 | NH: 8.51 | CO: 171.2 |
Data extracted from Zimmermann et al., Eur J Biochem, 1995.
Table 2: ¹H and ¹³C NMR Chemical Shifts for Mersacidin
| Residue | ¹Hα (ppm) | ¹³Cα (ppm) | ¹Hβ (ppm) | ¹³Cβ (ppm) | Other ¹H (ppm) | Other ¹³C (ppm) |
| Dha 0 | - | - | 5.95, 5.31 | 106.4 | - | CO: 167.1 |
| Cys 1 | 4.58 | 54.2 | 3.18, 2.90 | 28.1 | NH: 8.30 | CO: 172.5 |
| Abu 2 | 4.12 | 59.5 | 1.92 | 27.0 | NH: 7.98, Hγ: 1.32 | CO: 174.7, Cγ: 10.5 |
| Phe 3 | 4.75 | 56.0 | 3.22, 3.08 | 38.9 | NH: 8.09, Aromatics: 7.1-7.3 | CO: 173.3, Aromatic C: 126-136 |
| Abu 4 | 4.18 | 59.9 | 1.98 | 27.5 | NH: 8.05, Hγ: 1.38 | CO: 175.0, Cγ: 11.0 |
| Leu 5 | 4.28 | 54.1 | 1.75, 1.65 | 41.8 | NH: 8.15, Hγ: 1.60, Hδ: 0.95, 0.90 | CO: 174.4, Cγ: 25.5, Cδ: 23.0, 22.1 |
| Pro 6 | 4.39 | 61.8 | 2.28, 1.92 | 30.9 | Hδ: 3.71, 3.62 | CO: 175.1, Cγ: 26.1, Cδ: 48.5 |
| Gly 7 | 3.95, 3.85 | 44.2 | - | - | NH: 8.61 | CO: 171.2 |
| Gly 8 | 3.99, 3.89 | 44.6 | - | - | NH: 8.58 | CO: 171.6 |
| Ala(S) 9 | 4.55 | 52.9 | 3.15, 2.88 | 36.4 | NH: 8.25 | CO: 173.5 |
| Cys 10 | 4.68 | 54.9 | 3.25, 3.01 | 28.3 | NH: 8.36 | CO: 172.7 |
| Val 11 | 4.02 | 61.0 | 2.12 | 31.9 | NH: 7.92, Hγ: 0.96, 0.89 | CO: 173.9, Cγ: 20.3, 19.7 |
| Ala 12 | 4.35 | 51.2 | 1.45 | 18.8 | NH: 8.18 | CO: 174.8 |
| Abu 13 | 4.21 | 60.2 | 2.01 | 27.8 | NH: 8.11, Hγ: 1.41 | CO: 175.3, Cγ: 11.2 |
| Ala(S) 14 | 4.31 | 51.8 | 3.08, 2.84 | 36.0 | NH: 8.05 | CO: 174.1 |
| Cys 15 | 4.79 | 54.0 | 3.31, 3.08 | 28.6 | NH: 8.22 | CO: 172.3 |
| Ser 16 | 4.48 | 57.5 | 3.85, 3.75 | 62.9 | NH: 8.51 | CO: 171.9 |
| Glu 17 | 4.32 | 55.1 | 2.08, 1.98 | 29.2 | NH: 8.42, Hγ: 2.32, Hδ: - | CO: 174.3, Cγ: 34.9, Cδ: 181.2 |
| Ile 18 | 4.08 | 60.5 | 1.95 | 38.2 | NH: 7.99, Hγ1: 1.45, Hγ2: 1.21, Hδ: 0.92 | CO: 173.7, Cγ1: 26.2, Cγ2: 16.1, Cδ: 12.0 |
| Cys 19 | 4.88 | 53.5 | 3.40, 3.15 | 29.1 | NH: 8.45 | CO: 172.0 |
| S-((Z)-2-aminovinyl)-D-cysteine 20 | 4.52 | 56.8 | 3.10 | 34.5 | NH: 8.68, Vinyl H: 6.85, 5.45 | CO: 170.5, Vinyl C: 121.1, 95.8 |
Data compiled from the Biological Magnetic Resonance Bank (BMRB) under accession number 5580 and related publications.
Other Spectroscopic Techniques
While NMR provides detailed structural information, other spectroscopic methods offer complementary insights into the global conformation and composition of these lantibiotics.
Circular Dichroism (CD) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying characteristic functional groups and secondary structure elements in peptides. The amide I band (1600-1700 cm⁻¹) in the FT-IR spectrum is sensitive to the peptide backbone conformation. While specific comparative FT-IR studies on Actagardine and Mersacidin are scarce, this technique can be employed to analyze their overall secondary structure composition and to detect structural perturbations upon binding to membranes or lipid II.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of lantibiotics, providing precise molecular weight determination and sequence information through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used methods. For both Actagardine and Mersacidin, MS has been crucial in confirming their primary structures, including the presence of post-translational modifications like lanthionine (B1674491) and methyllanthionine bridges, and in the case of Actagardine, a C-terminal sulfoxide.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Lyophilized peptide is dissolved in a suitable solvent, typically a mixture of deuterated organic solvent and water (e.g., acetonitrile-d3/H₂O or methanol-d4/H₂O) to a concentration of 1-5 mM. The pH is adjusted to a value that ensures peptide stability and solubility.
-
Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. A standard suite of experiments for peptide structure determination is performed, including:
-
1D ¹H spectra
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) for spin system identification.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for obtaining distance restraints between protons.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) for correlating protons with their directly attached carbons.
-
2D ¹H-¹⁵N HSQC for observing the amide proton and nitrogen correlations.
-
3D experiments like HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH are often employed for unambiguous sequential assignment of backbone resonances in larger peptides.
-
-
Data Processing and Analysis: The acquired data is processed using software such as TopSpin, NMRPipe, or similar programs. Resonance assignments are made using software like CARA or CCPNmr Analysis. The final structure is calculated using distance geometry and/or molecular dynamics simulations based on the experimentally derived distance and dihedral angle restraints.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a concentration of 10-50 µM. The buffer should be transparent in the far-UV region.
-
Data Acquisition: CD spectra are recorded on a CD spectropolarimeter. Far-UV spectra are typically measured from 190 to 260 nm in a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The secondary structure content is estimated by deconvolution of the CD spectrum using various algorithms and reference datasets.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the general workflow for a comprehensive spectroscopic comparison of two peptides like Actagardine and Mersacidin.
Conclusion
The spectroscopic comparison of Actagardine and Mersacidin, primarily through NMR, has provided high-resolution structural insights that are critical for understanding their biological function. While both are potent inhibitors of bacterial cell wall synthesis, the subtle differences in their amino acid sequences and, consequently, their three-dimensional structures, may be exploited for the rational design of novel and more effective lantibiotic-based therapeutics. Further comparative studies using techniques like CD and FT-IR would provide a more complete picture of their conformational dynamics and interaction with their biological targets.
References
- 1. Dissecting Structural and Functional Diversity of the Lantibiotic Mersacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unlocking New Potential: The Synergistic Effects of Actagardin with Conventional Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to extend the efficacy of our current antimicrobial arsenal. One promising approach is the combination of novel agents with conventional antibiotics to achieve synergistic effects. This guide explores the potential synergistic relationship between Actagardin, a lantibiotic, and conventional antibiotics. While specific studies on this compound combinations are limited, this document provides a framework for comparison, drawing upon established principles of antimicrobial synergy and the known mechanisms of similar antimicrobial peptides (AMPs).
Understanding this compound
This compound is a tetracyclic peptide lantibiotic produced by the bacterium Actinoplanes brasiliensis[1]. Lantibiotics are a class of bacterially-produced antimicrobial peptides that contain characteristic thioether amino acids, lanthionine (B1674491) or methyllanthionine[2]. The primary mechanism of action for this compound is the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall[1]. This mode of action makes it a compelling candidate for combination therapy, particularly against Gram-positive pathogens[2].
The Power of Synergy: A Quantitative Look
When two antimicrobial agents are combined, their interaction can be synergistic, additive, indifferent, or antagonistic. A synergistic interaction is one in which the combined effect of the two drugs is greater than the sum of their individual effects[3]. This is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay.
The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is generally as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
The following table presents hypothetical data illustrating the potential synergistic, additive, and antagonistic interactions of this compound with a conventional antibiotic against a Gram-positive bacterium like Staphylococcus aureus.
| Conventional Antibiotic | MIC Alone (µg/mL) | This compound MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Vancomycin | 2 | 4 | Vancomycin: 0.5, this compound: 0.5 | 0.375 | Synergy |
| Daptomycin | 1 | 4 | Daptomycin: 0.5, this compound: 2 | 1.0 | Additive |
| Rifampicin | 0.03 | 4 | Rifampicin: 0.03, this compound: 4 | 2.0 | Indifference |
Potential Mechanisms of Synergy
Based on studies with other antimicrobial peptides, several mechanisms could underlie the potential synergy between this compound and conventional antibiotics:
-
Increased Membrane Permeability: this compound, by targeting peptidoglycan synthesis, may disrupt the integrity of the bacterial cell wall, allowing for enhanced penetration of conventional antibiotics to their intracellular targets.
-
Biofilm Disruption: Many AMPs have demonstrated the ability to disrupt the protective extracellular matrix of biofilms, rendering the embedded bacteria more susceptible to conventional antibiotics.
-
Inhibition of Resistance Mechanisms: In some cases, AMPs can interfere with bacterial resistance mechanisms, such as efflux pumps, thereby restoring the activity of conventional antibiotics.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.
Objective: To determine the FIC index of this compound in combination with a conventional antibiotic against a target bacterium.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Conventional antibiotic stock solution
-
Bacterial inoculum (e.g., S. aureus) adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Along the x-axis of the 96-well plate, prepare serial dilutions of the conventional antibiotic.
-
Along the y-axis, prepare serial dilutions of this compound.
-
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug in every well showing no growth.
-
Calculate the FIC index for each combination. The lowest FIC index is reported as the result of the synergistic test.
-
Visualizing the Pathways and Processes
Caption: Mechanism of action of this compound.
Caption: Workflow of a checkerboard assay.
References
Comparative Genomics of the Actagardin Biosynthetic Gene Cluster: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Actagardin biosynthetic gene cluster against other notable lantibiotic gene clusters. This document synthesizes experimental data, details relevant methodologies, and visualizes key biological pathways to facilitate further research and development in lantibiotic engineering.
Introduction to Lantibiotics and the this compound Biosynthetic Gene Cluster
Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, which form intramolecular thioether bridges. These structural features confer significant stability and potent antimicrobial activity, particularly against Gram-positive bacteria. Lantibiotics are broadly categorized into two main classes based on their biosynthetic machinery. Class I lantibiotics are modified by two separate enzymes, a dehydratase (LanB) and a cyclase (LanC). In contrast, Class II lantibiotics are modified by a single bifunctional enzyme (LanM) that possesses both dehydratase and cyclase activity.
This compound, a type B lantibiotic produced by Actinoplanes garbadinensis, is notable for its globular structure and its mechanism of action, which involves the inhibition of bacterial cell wall biosynthesis.[1] The biosynthetic gene cluster for this compound contains the structural gene (garA), a modification enzyme gene (garM), and a unique gene encoding a luciferase-like monooxygenase (garO) responsible for the formation of a sulfoxide (B87167) bond, a feature not commonly found in other lantibiotics.[2] This guide will compare the this compound biosynthetic gene cluster with those of mersacidin (B1577386), another type B lantibiotic, and nisin, a well-characterized type A lantibiotic.
Quantitative Comparison of Lantibiotic Production
The yield of lantibiotics can vary significantly depending on the producing organism, the specific biosynthetic gene cluster, and the fermentation or expression conditions. The following table summarizes reported production yields for this compound and comparable lantibiotics. It is important to note that direct comparisons can be challenging due to variations in experimental setups.
| Lantibiotic | Producer/Expression System | Titer (mg/L) | Reference(s) |
| Ala(0)this compound | Escherichia coli (heterologous expression) | 4.2 | [3] |
| Mersacidin | Bacillus sp. (complementation mutant) | 60 - 80 | [4] |
| Lichenicidin (Bliα) | Escherichia coli (heterologous expression) | 4 | [2] |
| Lichenicidin (Bliβ) | Escherichia coli (heterologous expression) | 6 | [2] |
| Nisin | Lactococcus lactis | Commercially produced, yields vary | |
| Recombinant Antimicrobial Peptide | Escherichia coli | 56 |
Comparative Organization of Lantibiotic Biosynthetic Gene Clusters
The organization of genes within a biosynthetic cluster provides insights into the synthesis, modification, regulation, and transport of the final lantibiotic. Below is a comparative overview of the gene clusters for this compound, mersacidin, and nisin.
This compound Gene Cluster (gar)
The this compound gene cluster is relatively compact and contains the following key genes:
-
garA : The structural gene encoding the precursor peptide.
-
garM : Encodes the LanM enzyme responsible for dehydration and cyclization.
-
garO : Encodes a unique luciferase-like monooxygenase that forms a sulfoxide bond.[2]
-
Putative transporter and regulatory genes .
Mersacidin Gene Cluster (mrs)
The mersacidin gene cluster is another example of a type B lantibiotic cluster and includes:[5][6]
-
mrsA : The structural gene for the mersacidin prepeptide.
-
mrsM and mrsD : Encode modification enzymes.
-
mrsT : Encodes a transporter with an associated protease domain.
-
mrsFGE : Encode an ABC transporter likely involved in producer self-protection.
-
mrsR1 , mrsR2 , mrsK2 : Regulatory genes.
Nisin Gene Cluster (nis)
The nisin gene cluster is a well-studied example of a type A lantibiotic cluster:[7]
-
nisA : The structural gene for the nisin precursor.
-
nisB : Encodes the dehydratase (LanB).
-
nisC : Encodes the cyclase (LanC).
-
nisT : Encodes a transporter.
-
nisI , nisF , nisE , nisG : Immunity genes.
-
nisP : Encodes a protease for leader peptide cleavage.
-
nisR , nisK : Encode a two-component regulatory system.
The following diagram illustrates a comparison of the general organization of these three lantibiotic gene clusters.
Regulatory Pathways in Lantibiotic Biosynthesis
The biosynthesis of lantibiotics is often tightly regulated, frequently through a quorum-sensing-like mechanism where the mature lantibiotic acts as an autoinducer.
Nisin Two-Component Regulatory System
The regulation of nisin biosynthesis is a well-understood example of a two-component regulatory system (TCS).[5][8] The system consists of a sensor histidine kinase, NisK , and a response regulator, NisR .[5]
-
Sensing: NisK, a membrane-bound sensor, detects extracellular nisin.
-
Phosphorylation Cascade: Upon binding nisin, NisK autophosphorylates. The phosphate (B84403) group is then transferred to the response regulator, NisR.
-
Transcriptional Activation: Phosphorylated NisR acts as a transcriptional activator, binding to the promoter regions of the nisin biosynthetic genes and upregulating their expression.
Mersacidin Autoinduction
Mersacidin biosynthesis is also regulated by an autoinduction mechanism.[9][10] The addition of external mersacidin to a culture of the producing strain leads to an earlier and increased production of the antibiotic.[9][10] This suggests that mersacidin, similar to nisin, acts as a signaling molecule to upregulate its own biosynthesis, likely through a two-component system encoded by mrsR2 and mrsK2 within its gene cluster.
Regulation of this compound Biosynthesis
The specific regulatory pathway for the this compound biosynthetic gene cluster is not as well characterized as that of nisin or mersacidin. The gene cluster contains putative regulatory genes, but the detailed mechanism of how the expression of the gar genes is controlled remains an area for further investigation. It is plausible that a similar autoinduction mechanism is involved, but this has yet to be experimentally confirmed.
Experimental Protocols
This section provides an overview of key experimental methodologies for the heterologous expression and purification of lantibiotics.
Heterologous Expression of Lantibiotics in E. coli
This protocol is a generalized procedure based on methodologies reported for the expression of Ala(0)this compound and other lantibiotics in E. coli.[3][4][11][12]
1. Plasmid Construction:
- Amplify the biosynthetic genes (e.g., garA, garM, garO for this compound) from the genomic DNA of the producer strain using PCR.
- Clone the amplified genes into suitable E. coli expression vectors. Often, a two-plasmid system is used to co-express the precursor peptide and the modification enzymes. For example, the precursor peptide gene can be cloned into a pRSFDuet-1 vector and the modification enzyme genes into a pCDFDuet-1 vector.
2. Transformation:
- Transform chemically competent E. coli cells (e.g., BL21(DE3) strain) with the expression plasmids.
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into a starter culture of LB medium with the corresponding antibiotics and grow overnight at 37°C with shaking.
- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 12-18 hours to enhance soluble protein expression.
4. Cell Harvesting and Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to separate the soluble fraction from the cell debris.
The following diagram outlines the general workflow for heterologous expression.
Purification of Lantibiotics by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the purification of lantibiotics from a cell lysate or culture supernatant using reverse-phase HPLC (RP-HPLC).[6][13][14][15]
1. Sample Preparation:
- The clarified cell lysate or culture supernatant is the starting material.
- For intracellularly expressed lantibiotics, an initial purification step such as immobilized metal affinity chromatography (IMAC) may be necessary if the protein is His-tagged.
- The sample should be filtered through a 0.22 µm filter before injection into the HPLC system.
2. HPLC System and Column:
- A standard HPLC system equipped with a UV detector is used.
- A C18 reverse-phase column is commonly used for peptide purification.
3. Mobile Phases:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
4. Gradient Elution:
- Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
- Inject the sample onto the column.
- Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 10% to 60% B over 30-60 minutes.
- Monitor the elution profile at a wavelength of 220 nm or 280 nm.
5. Fraction Collection and Analysis:
- Collect fractions corresponding to the peaks of interest.
- Analyze the fractions for the presence and purity of the desired lantibiotic using techniques such as mass spectrometry (e.g., MALDI-TOF) and SDS-PAGE.
6. Lyophilization:
- Pool the pure fractions and lyophilize to obtain the purified lantibiotic as a powder.
Conclusion
The comparative genomic analysis of the this compound biosynthetic gene cluster reveals both conserved features and unique elements when compared to other well-characterized lantibiotics like mersacidin and nisin. The presence of the garO gene in the this compound cluster highlights the potential for novel enzymatic modifications within the lantibiotic family. While quantitative production of this compound has been achieved through heterologous expression, further optimization is needed to match the yields of some other lantibiotics. The detailed understanding of the regulatory circuits of nisin and mersacidin provides a roadmap for future investigations into the control of this compound biosynthesis. The experimental protocols outlined in this guide offer a starting point for researchers aiming to produce and characterize this compound and other lantibiotics for potential therapeutic applications. Further research into the regulatory mechanisms and the enzymatic functions within the this compound biosynthetic pathway will be crucial for unlocking its full potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous Production of the Lantibiotic Ala(0)Actagardine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous production of the lantibiotic Ala(0)actagardine in Escherichia coli - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Regulation of nisin biosynthesis and immunity in Lactococcus lactis 6F3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20040072333A1 - Method of purifying lantibiotics - Google Patents [patents.google.com]
- 7. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 8. Regulation of nisin biosynthesis and immunity in Lactococcus lactis 6F3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lantibiotic mersacidin is an autoinducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Lantibiotic Mersacidin Is an Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterologous protein expression in E. coli [protocols.io]
- 12. protocols.io [protocols.io]
- 13. pubs.acs.org [pubs.acs.org]
- 14. moca.net.ua [moca.net.ua]
- 15. researchgate.net [researchgate.net]
Preclinical validation of Actagardin as a potential therapeutic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Actagardin, a promising lantibiotic, against other antimicrobial agents. Due to the limited availability of comprehensive preclinical data for this compound itself, this guide focuses on its well-studied semi-synthetic derivative, NVB302 , as a primary representative. This analysis is supplemented by comparative data for the well-established lantibiotic nisin and the glycopeptide antibiotic vancomycin (B549263) .
Executive Summary
This compound and its derivatives belong to the class of lantibiotics, which are ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity, particularly against Gram-positive bacteria. Their unique mechanism of action, involving the inhibition of peptidoglycan synthesis via binding to Lipid II, makes them attractive candidates for combating antibiotic-resistant pathogens. Preclinical data for NVB302, a derivative of this compound, demonstrates significant efficacy against clinically relevant pathogens such as Clostridioides difficile. This guide presents a side-by-side comparison of the available preclinical data to aid in the evaluation of this compound's therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference(s) |
| NVB302 | Clostridioides difficile | 0.5 - 2 | [1][2] |
| Clostridioides difficile (metronidazole-susceptible) | 1.04 (agar incorporation) | ||
| Bacteroides fragilis | > 245 | ||
| Prevotella spp. | 64 - 256 | ||
| Nisin | Staphylococcus aureus | 1.0 - 15 | [3] |
| Streptococcus pneumoniae | 4 - 8 | [4] | |
| Listeria monocytogenes | 1.56 - 3.12 | ||
| Vancomycin | Clostridioides difficile | 0.77 (agar incorporation) | |
| Staphylococcus aureus (MRSA) | 1 - 2 | [5] | |
| Enterococcus faecalis (VRE) | > 4 | ||
| Mersacidin | Staphylococcus aureus | 8 (MIC90) | |
| Streptococcus pneumoniae | 4 - 8 | ||
| Clostridium perfringens | 4 |
Table 2: In Vitro Toxicity Profile
| Compound | Assay | Cell Line / Target | Result | Reference(s) |
| NVB302 | Cytotoxicity | Not specified | "Clean toxicological profile" in preclinical studies | |
| Nisin | Hemolytic Activity | Human Red Blood Cells | 6% hemolysis at 3.35 µg/mL | |
| Hemolytic Activity | Sheep Red Blood Cells | 12.4% hemolysis at 230 µM (771 µg/mL) | ||
| Cytotoxicity (IC50) | Caco-2 (human epithelial colorectal adenocarcinoma) | 385.7 µg/mL | ||
| Cytotoxicity (IC50) | HT29 (human colon adenocarcinoma) | 301.5 µg/mL | ||
| Vancomycin | Cytotoxicity (IC50) | Not specified | Generally considered low for mammalian cells at therapeutic doses | |
| Hemolytic Activity | Not specified | Low hemolytic potential |
Table 3: In Vivo Pharmacokinetics & Efficacy
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| NVB302 | Syrian Hamster (C. difficile infection model) | 10 mg/kg | Conferred protection against C. difficile with similar efficiency to vancomycin. | |
| Rat | 200 mg/kg (oral, 7 days) | Excreted unchanged in feces, stable in simulated gastric and intestinal fluid. | ||
| Nisin | Rat (90-day oral toxicity study) | Up to 5% in diet | No Observed Adverse Effect Level (NOAEL) of 225 mg/kg body weight/day. | |
| Mouse (obesity model) | 25, 50, 100 µg/kg (IP, 8 weeks) | No toxic effects observed. | ||
| Vancomycin | Mouse (thigh infection model) | Various | fAUC/MIC is the predictive pharmacokinetic/pharmacodynamic parameter. | |
| Rat (intravenous) | Not specified | Half-life of approximately 6 hours in normal renal function. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in an appropriate solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Select several colonies to inoculate a tube of sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Hemolysis Assay
-
Red Blood Cell Preparation: Obtain fresh whole blood (e.g., human, sheep) containing an anticoagulant. Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by repeated centrifugation and resuspension. After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: In a 96-well plate, add 100 µL of serially diluted test compound in PBS to the wells. Add 100 µL of the 2% RBC suspension to each well.
-
Controls: Include a negative control (100 µL of PBS + 100 µL of 2% RBC suspension) for 0% hemolysis and a positive control (100 µL of 1% Triton X-100 + 100 µL of 2% RBC suspension) for 100% hemolysis.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation and Absorbance Measurement: Centrifuge the plate to pellet the intact RBCs. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each concentration of the test compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
Mandatory Visualization
Signaling Pathway
References
- 1. Evaluation of NVB302 versus vancomycin activity in an in vitro human gut model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity of mersacidin, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Actagardin: A Guide for Laboratory Professionals
Ensuring laboratory safety and minimizing environmental impact are paramount in scientific research. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of Actagardin, a tetracyclic lantibiotic antibiotic. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and responsible environmental stewardship.
Summary of Disposal and Handling Parameters
The following table provides a summary of key quantitative data and recommendations for the handling and disposal of this compound.
| Parameter | Guideline | Source Recommendation |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | Standard laboratory practice for handling chemical reagents.[1] |
| Solid Waste Contaminated with this compound | Segregate in a labeled, leak-proof hazardous waste container. | Collect pipette tips, gloves, and vials for disposal by a certified hazardous waste service.[2] |
| Liquid Waste (Stock Solutions) | Treat as hazardous chemical waste. Collect in an approved container for chemical waste. | High concentrations of antibiotics should not be disposed of down the drain.[3] |
| Liquid Waste (Used Culture Media) | Decontaminate before disposal. Autoclaving may not be sufficient to degrade the antibiotic. | Antibiotic-containing media should be considered chemical waste.[3] |
| Chemical Inactivation (Liquid Waste) | Treat with 1M NaOH or 1M HCl for a minimum of 24 hours. Neutralize to pH 6.0-8.0 before disposal. | Acid or base hydrolysis can effectively degrade peptides.[4] |
| Chemical Inactivation (Alternative) | Treat with a 0.5-1.0% final concentration of sodium hypochlorite (B82951) for at least 30-60 minutes. | Effective for many peptides, but may be corrosive.[2] |
| Storage of Waste | Store in a designated, secure secondary containment area away from incompatible materials. | Proper storage prevents accidental spills and exposure.[4] |
Detailed Experimental Protocols for Disposal
Below are detailed, step-by-step procedures for the disposal of solid and liquid waste containing this compound.
Disposal of Solid Waste
Solid waste includes, but is not limited to, empty this compound vials, contaminated pipette tips, gloves, and other disposable labware.
-
Segregation: Immediately after use, place all solid waste contaminated with this compound into a designated, clearly labeled, leak-proof hazardous waste container.[2] This container should be lined with a durable plastic bag.
-
Labeling: The container must be labeled as "Hazardous Chemical Waste" and should include the name "this compound" to identify the contaminant.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from general lab traffic and incompatible chemicals.
-
Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management service.[1]
Disposal of Liquid Waste
Liquid waste includes concentrated stock solutions of this compound, unused dilutions, and contaminated buffers.
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Never pour untreated this compound solutions down the drain.[1]
-
Chemical Inactivation (Recommended): Before arranging for pickup, chemical inactivation is recommended to degrade the antibiotic. This can be achieved through acid or base hydrolysis.
-
Procedure: In a designated chemical fume hood, add either 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) to the liquid waste.[4] Allow the mixture to stand for a minimum of 24 hours in a sealed container to ensure complete hydrolysis of the peptide.
-
Neutralization: After the inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0.[4] For acidic solutions, use a base like sodium bicarbonate or NaOH. For basic solutions, use a weak acid.
-
-
Labeling: The container should be clearly labeled as "Hazardous Chemical Waste: Inactivated this compound" and list the chemicals used for inactivation and neutralization.
-
Disposal: Contact your institution's EHS department for collection and final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Actagardin
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Actagardin. The following procedures are designed to ensure safe handling, use, and disposal of this tetracyclic lantibiotic.
Personal Protective Equipment (PPE)
While this compound is generally not considered hazardous, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes or aerosols, which is a standard precaution for handling any chemical in a laboratory setting. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the substance. Although this compound is not known to be a skin irritant, this minimizes potential exposure[1]. |
| Body Protection | Laboratory coat. | Protects clothing and skin from accidental spills[1]. |
| Respiratory Protection | Generally not required for small quantities under normal, well-ventilated conditions[1]. | If creating aerosols or handling large quantities, a dust mask or respirator may be considered based on a risk assessment. |
Experimental Workflow and Handling Procedures
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal. Adherence to these steps will help ensure a safe and efficient experimental process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
